Galanthamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-JDFRZJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045606 | |
| Record name | Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Crystals from water; decomposition 256-257 °C. Sparingly sol in cold; more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/, Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether., 1.70e+00 g/L | |
| Record name | GALANTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from benzene | |
CAS No. |
357-70-0, 23173-12-8 | |
| Record name | (-)-Galantamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galantamine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Galantamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023173128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galantamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Galantamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D3Q044KCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALANTAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T835Z585R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALANTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127 °C, 269 - 270 °C (hydrogen bromide salt) | |
| Record name | GALANTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7361 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Galantamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to Galanthamine from Amaryllidaceae: Natural Sources, Extraction, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine, a tertiary alkaloid, is a potent, long-acting, selective, and reversible acetylcholinesterase (AChE) inhibitor.[1] It is a critical therapeutic agent in the symptomatic treatment of mild to moderate Alzheimer's disease.[2][3][4] While chemical synthesis is possible, the complexity and cost make plant-based extraction the primary source for pharmaceutical production.[1][5] The Amaryllidaceae family, known for its ornamental flowering bulbs, is the exclusive natural source of this valuable compound. This technical guide provides an in-depth overview of the natural sources of this compound within this plant family, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway.
Natural Sources and Quantitative Data
This compound is found in various genera of the Amaryllidaceae family. The most commercially important sources include Leucojum aestivum (summer snowflake), Narcissus species (daffodils), Galanthus species (snowdrops), and Lycoris radiata (red spider lily).[1] The concentration of this compound can vary significantly depending on the species, cultivar, plant organ, and even the geographical location and cultivation conditions.[1][5][6] Below is a summary of this compound content reported in various Amaryllidaceae plants.
| Plant Species/Cultivar | Plant Part | This compound Content | Analytical Method | Reference |
| Narcissus pseudonarcissus 'Carlton' | Bulbs | 452 ± 73 µg/g | LC-MS/MS | [7][8] |
| Narcissus pseudonarcissus 'Fortune' | Bulbs | 285 ± 47 µg/g | LC-MS/MS | [7][8] |
| Narcissus pseudonarcissus 'Ice Follies' | Bulbs | 69 ± 17 µg/g | LC-MS/MS | [7][8] |
| Narcissus confusus | Bulbs | ~0.6% of DW | Not Specified | [1] |
| Leucojum aestivum | Bulbs | 0.13 - 0.14% of DW | HPLC | [5] |
| Leucojum aestivum | Leaves | 0.27 - 0.71% of DW | Not Specified | [1] |
| Leucojum aestivum | Bulbs | 1.18 - 1.65% of DW | Not Specified | [1] |
| Galanthus elwesii (from Cimi, Antalya) | Aerial Parts | 0.346% of DW | HPLC-DAD | [6] |
| Galanthus elwesii (from Cimi, Antalya) | Bulbs | 0.042% of DW | HPLC-DAD | [6] |
| Galanthus elwesii (from Ibradi, Antalya) | Aerial Parts | 0.287% of DW | HPLC-DAD | [6] |
| Galanthus elwesii (from Ibradi, Antalya) | Bulbs | 0.095% of DW | HPLC-DAD | [6] |
| Lycoris radiata | Bulbs | 1.58 - 5.55 mg/g DW | HPLC | [5] |
| Sternbergia lutea subsp. sicula | Bulbs | 0.0165 ± 0.0002 g/100g | HPLC | [7] |
DW: Dry Weight
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a generalized acid-base extraction method adapted from various sources for the efficient extraction of this compound from Amaryllidaceae bulbs.
Materials:
-
Dried and powdered Amaryllidaceae bulbs (e.g., Narcissus pseudonarcissus)
-
Methanol
-
2% Sulfuric Acid (H₂SO₄)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether ((C₂H₅)₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Filter paper
Procedure:
-
Alkalinization and Initial Extraction:
-
Mix 100 g of air-dried, powdered bulbs with 4 g of sodium carbonate.[9]
-
Add 500 mL of a non-polar solvent like special boiling-point gasoline (80/110) or dichloroethane and let the mixture stand for 24 hours at room temperature with occasional stirring.[9]
-
Decant the solvent. Repeat the extraction twice more with fresh solvent.
-
Combine all solvent extracts.
-
-
Acidic Extraction:
-
Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of 2% aqueous sulfuric acid. This will protonate the alkaloids, making them water-soluble.
-
Adjust the pH of the aqueous solution to 4 with a concentrated aqueous ammonia solution.[9]
-
Perform five extractions with 50 mL of diethyl ether each to remove neutral and weakly basic impurities. Discard the ether fractions.[9]
-
-
Basification and Final Extraction:
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent to dryness under reduced pressure to obtain the crude this compound extract.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of phosphate buffer (pH 3-4)-methanol (93:7) or a gradient can be used.[1] A simple isocratic system of acetonitrile: 0.1% trifluoroacetic acid (TFA) in water (10:90, v/v) is also effective.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm.[1]
-
Column Temperature: 40°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 3 to 30 µg/mL.[1]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract obtained from the extraction protocol.
-
Dissolve the extract in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.
-
Record the chromatograms and identify the this compound peak by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the this compound content in the original plant material as a percentage or in mg/g of dry weight.
-
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound in Amaryllidaceae plants.
Experimental Workflow for this compound Extraction and Analysis
Caption: General experimental workflow for this compound extraction and quantification.
Conclusion
The Amaryllidaceae family remains the most viable source of this compound for the pharmaceutical industry. This guide has provided a consolidated overview of the key plant sources, their respective this compound content, and detailed protocols for extraction and analysis. The provided diagrams of the biosynthetic pathway and experimental workflow offer a clear visual representation of the complex processes involved. For researchers and professionals in drug development, a thorough understanding of these aspects is crucial for optimizing production, ensuring quality control, and exploring novel biotechnological approaches to enhance the supply of this vital therapeutic agent. Further research into the specific enzymatic steps of the biosynthetic pathway and the development of more sustainable extraction technologies will continue to be important areas of investigation.
References
- 1. DSpace [diposit.ub.edu]
- 2. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a GC-MS method for rapid determination of this compound in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. US6573376B2 - Process for the isolation of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
The Biosynthesis of Galanthamine in Galanthus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a tertiary isoquinoline alkaloid, first isolated from the snowdrop (Galanthus woronowii), that has garnered significant attention in the pharmaceutical industry.[1] It functions as a selective, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme. This activity increases the concentration of the neurotransmitter acetylcholine in the brain, making this compound a key therapeutic agent in the symptomatic treatment of mild to moderate Alzheimer's disease.[2][3] While chemical synthesis is possible, the primary commercial source of this compound remains the extraction from various species of the Amaryllidaceae family, including Galanthus, Narcissus (daffodils), and Leucojum (snowflake) species.[1][2] Understanding the intricate biosynthetic pathway of this valuable compound in its natural producers, particularly Galanthus species, is paramount for optimizing production, exploring biotechnological manufacturing platforms, and discovering novel related alkaloids.
This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in Galanthus and related species. It details the enzymatic steps from primary metabolites to the final active compound, summarizes quantitative data on this compound content, outlines detailed experimental protocols for its analysis, and visualizes the core biochemical processes.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process originating from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway involves a series of enzymatic reactions, including decarboxylation, hydroxylation, O-methylation, and a critical intramolecular phenol-coupling reaction that forms the characteristic tetracyclic core of the alkaloid.
The key steps are as follows:
-
Formation of Precursors: L-phenylalanine is converted through the phenylpropanoid pathway to 3,4-dihydroxybenzaldehyde. Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine.[4]
-
Norbelladine Formation: 3,4-dihydroxybenzaldehyde and tyramine are condensed to form the central precursor of all Amaryllidaceae alkaloids, norbelladine. This reaction is catalyzed by norbelladine synthase (NBS).[5]
-
O-Methylation: Norbelladine undergoes regioselective methylation at the 4'-hydroxyl group, catalyzed by norbelladine 4'-O-methyltransferase (N4OMT), to yield 4'-O-methylnorbelladine. This is a crucial step that directs the pathway toward this compound-type alkaloids.[2]
-
Oxidative Coupling: The key intramolecular C-C phenol coupling of 4'-O-methylnorbelladine occurs via a para-ortho' linkage. This complex reaction is catalyzed by a specific cytochrome P450 enzyme, CYP96T1, forming the intermediate N-demethylnarwedine.[4][6] While CYP96T1 can also catalyze para-para' coupling leading to other alkaloid types, the para-ortho' cyclization is essential for the this compound scaffold.[6]
-
Reduction: The ketone group of N-demethylnarwedine is reduced to a hydroxyl group, yielding N-demethylthis compound.
-
N-Methylation: The final step is the N-methylation of N-demethylthis compound to produce this compound.[2]
Biosynthetic Pathway Diagram
Caption: The core biosynthetic pathway of this compound from primary amino acid precursors.
Regulation of this compound Biosynthesis
The production of this compound, like many plant secondary metabolites, is tightly regulated by developmental cues and environmental stimuli. The jasmonate signaling pathway is a key regulator of alkaloid biosynthesis in many plant species, including those from the Amaryllidaceae family.[7]
Elicitors such as methyl jasmonate (MeJA) have been shown to induce the expression of genes involved in the this compound pathway.[8][9] The signaling cascade is thought to involve the transcription factor MYC2 , a basic helix-loop-helix (bHLH) protein that acts as a master switch for many jasmonate-responsive genes.[10][11] Upon perception of the jasmonate signal, repressor proteins (JAZ proteins) are degraded, freeing MYC2 to bind to the promoter regions of target biosynthetic genes, thereby activating their transcription.[11] While this provides a general model, the specific upstream receptors and downstream transcription factors that form the complete signaling cascade in Galanthus remain an active area of research.
Regulatory Pathway Diagram
Caption: A model for the jasmonate-mediated regulation of this compound biosynthetic genes.
Quantitative Data
The concentration of this compound varies significantly between different Galanthus species, as well as between different organs of the same plant. Bulbs are typically a primary site of accumulation, but leaves can also contain substantial amounts.
Table 1: this compound Content in Galanthus Species
| Species | Plant Part | This compound Content (% of Dry Weight) | Reference(s) |
| Galanthus elwesii | Aerial Parts | 0.287 - 0.346 | [12] |
| Galanthus elwesii | Bulbs | 0.042 - 0.095 | [12] |
| Galanthus nivalis | Leaves | ~0.070 | [13] |
| Galanthus nivalis | Bulbs | ~0.040 | [13] |
| Galanthus woronowii | Leaves | ~0.070 | [13] |
| Galanthus woronowii | Bulbs | ~0.040 | [13] |
Table 2: Enzyme Kinetic Parameters
Note: Kinetic data for biosynthetic enzymes specifically from Galanthus species are limited in the current literature. The following data are from homologous enzymes in related Amaryllidaceae species and serve as a valuable proxy.
| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| NpN4OMT | Narcissus sp. aff. pseudonarcissus | Norbelladine | 7.1 ± 1.1 | 0.48 ± 0.02 | [2] |
| NpN4OMT | Narcissus sp. aff. pseudonarcissus | N-methylnorbelladine | 6.8 ± 1.0 | 0.44 ± 0.02 | [2] |
| CYP96T1 | Narcissus sp. aff. pseudonarcissus | 4′-O-methylnorbelladine | 15.2 ± 3.4 | - | [6] |
Experimental Protocols
Accurate quantification and analysis of this compound require robust extraction and analytical methodologies. The following sections provide detailed protocols for alkaloid extraction and analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Acid-Base Extraction of Alkaloids from Galanthus Bulbs
This protocol describes a classic acid-base liquid-liquid extraction method for isolating an alkaloid-rich fraction from plant material.
Materials:
-
Dried and powdered Galanthus bulbs
-
Methanol (MeOH)
-
2% Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Chloroform (CHCl₃)
-
25% Ammonium Hydroxide (NH₄OH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel, beakers, flasks
Procedure:
-
Maceration: Macerate 500 mg of dried, powdered bulb material in 5 mL of methanol three times at room temperature.[14]
-
Solvent Evaporation: Combine the methanol extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.[14]
-
Acidification: Dissolve the dried residue in 10 mL of 2% H₂SO₄. This protonates the alkaloids, rendering them water-soluble.[14]
-
Defatting: Transfer the acidic solution to a separatory funnel and wash with diethyl ether or chloroform (3 x 10 mL) to remove neutral compounds like fats and chlorophyll. Discard the organic layer.[14]
-
Basification: Increase the pH of the aqueous phase to 9-10 by carefully adding 25% NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.[14]
-
Alkaloid Extraction: Extract the alkaloids from the basified aqueous phase using chloroform (3 x 10 mL).[14]
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness. The resulting residue is the total alkaloid extract, ready for analysis.[14]
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with a reversed-phase column is the most common method for the precise quantification of this compound.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 or equivalent, with a UV/Diode Array Detector (DAD).[15]
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax extended C18, 5 µm, 150 mm x 4.6 mm).[15][16]
-
Mobile Phase: Isocratic elution with a mixture of trifluoroacetic acid (TFA), water, and acetonitrile (ACN). A common ratio is 0.01:90:10 (v/v/v) TFA:water:ACN.[12] The mobile phase should be filtered through a 0.22 µm filter and degassed.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[15]
-
Detection Wavelength: 288 nm.[15]
-
Injection Volume: 20 µL.[15]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like 1% H₂SO₄.[16] Create a calibration curve by preparing a series of dilutions (e.g., 0.025 to 0.4 mg/mL).[16]
-
Sample Preparation: Dissolve the dried alkaloid extract (from Protocol 1) in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard. Quantify the amount of this compound by integrating the peak area and comparing it against the calibration curve.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both identifying and quantifying this compound and other alkaloids in a complex mixture, providing structural information through mass spectral fragmentation.
Instrumentation & Conditions:
-
GC-MS System: Agilent 6890+ GC with a 5975 MSD or equivalent.[13]
-
Column: HP-5 MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[14]
-
Injector Temperature: 250°C.[14]
-
Oven Temperature Program: Start at 80°C (hold 1 min), ramp to 250°C at 10°C/min (hold 2 min), then ramp to 300°C at 10°C/min (hold 10 min).[14]
-
MS Conditions: Electron Impact (EI) mode at 70 eV. Scan range m/z 40-600.[13]
Procedure:
-
Sample Preparation: Dissolve the dried alkaloid extract in methanol. For improved volatilization and peak shape, a derivatization step (silylation) using a reagent like BSTFA may be performed, though it is not always necessary.
-
Analysis: Inject the sample into the GC-MS system.
-
Identification: Identify this compound by comparing its retention time and mass spectrum with a known standard or with reference spectra from a library (e.g., NIST). The molecular ion (M⁺) for this compound is m/z 287.
-
Quantification: For quantitative analysis, an internal standard is typically used, and a calibration curve is generated. Quantification can be performed in either total ion current (TIC) mode or, for higher sensitivity, selected ion monitoring (SIM) mode.[13]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the extraction and analysis of this compound.
Conclusion and Future Outlook
The biosynthetic pathway of this compound is a testament to the complex and elegant chemical machinery within the Amaryllidaceae family. While the core enzymatic steps have been largely elucidated, significant opportunities for deeper understanding remain. Future research should focus on isolating and characterizing all biosynthetic enzymes directly from Galanthus species to determine their specific kinetic properties and substrate specificities. Furthermore, a more detailed dissection of the signaling pathways, including the identification of specific transcription factors downstream of MYC2 and their target cis-regulatory elements, will be crucial. This knowledge is not merely academic; it is essential for the metabolic engineering of microbial or plant-based systems for the sustainable and high-yield production of this compound, ultimately supporting the development of therapeutics for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug this compound in Narcissus sp. aff. pseudonarcissus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]
- 4. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amaryllidaceae Alkaloid | List of Frontiers open access articles [frontiersin.org]
- 9. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of this compound-type alkaloids by capillary gas chromatography-mass spectrometry in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
- 15. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a GC-MS method for rapid determination of this compound in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Galanthamine in Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galantamine is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease (AD). Its clinical efficacy stems from a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the pharmacological profile of galantamine, with a focus on its effects in preclinical models of neurodegenerative diseases. Quantitative data from in vitro and in vivo studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate study replication and further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying mechanisms and methodologies.
Mechanism of Action
Galantamine's therapeutic effects are primarily attributed to its ability to enhance cholinergic neurotransmission through two distinct mechanisms[1][2][3].
Acetylcholinesterase Inhibition
Galantamine acts as a competitive and reversible inhibitor of AChE, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, galantamine increases the concentration and prolongs the availability of acetylcholine, thereby enhancing cholinergic signaling[3][4]. Galantamine is selective for AChE over butyrylcholinesterase (BuChE)[5].
Allosteric Potentiation of Nicotinic Acetylcholine Receptors
Galantamine is also an allosteric potentiating ligand (APL) of nAChRs. It binds to a site on the receptor that is distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine[6][7][8]. This potentiation has been observed for several nAChR subtypes, including α4β2 and α7 receptors[1][6][7][9]. This allosteric modulation is considered a key aspect of galantamine's therapeutic profile, as it can enhance cholinergic signaling even in the presence of a depleted presynaptic cholinergic system. However, it is important to note that some studies have reported conflicting findings regarding the positive allosteric modulation of certain nAChR subtypes by galantamine[7][10].
Quantitative Pharmacological Data
The following tables summarize key quantitative data on the pharmacological effects of galantamine from various in vitro and in vivo studies.
Table 1: In Vitro Cholinesterase Inhibition
| Enzyme Source | Galanthamine IC₅₀ | Reference |
| Human Erythrocyte AChE | 0.35 µM | [11] |
| Electric Eel AChE | Not specified, but used as standard | [6] |
| Human AChE | Not specified, but used as standard | [11] |
| Human BuChE | 53-fold less potent than for AChE | [5][11] |
Table 2: Allosteric Potentiation of Nicotinic Receptors
| Receptor Subtype | Cell Type | Effect | Concentration | Reference |
| Human α7 nAChR | Xenopus oocytes | 22% increase in ACh-induced current | 0.1 µM | [1][4] |
| Human α7 nAChR | Xenopus oocytes | EC₅₀ shift for ACh from 305 µM to 189 µM | 0.1 µM | [4] |
| Human α4β2 nAChR | HEK-293 cells | Potentiation of ACh response | 0.1 - 1 µM | [6][9] |
| Human α3β4 nAChR | HEK-293 cells | Potentiation of ACh response | 0.1 - 1 µM | [6][7] |
| Human α6β4 nAChR | HEK-293 cells | Potentiation of ACh response | 0.1 - 1 µM | [6][7] |
| Torpedo nAChR | Xenopus oocytes | 35% increase in ACh-induced current | 1 µM | [11] |
| Torpedo nAChR | Xenopus oocytes | EC₅₀ shift for ACh from 79 µM to 46 µM | 1 µM | [4] |
Table 3: Clinical Efficacy in Alzheimer's Disease (ADAS-Cog Score Change from Baseline)
| Study Duration | This compound Dose | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Treatment Difference | Reference |
| 5 Months | 16 mg/day | -1.5 | +1.8 | -3.3 | [3][10] |
| 5 Months | 24 mg/day | -1.8 | +1.8 | -3.6 | [3][10] |
| 6 Months | 24 mg/day | -1.7 | +2.2 | -3.9 | [2][4] |
| 6 Months | 32 mg/day | -1.6 | +2.2 | -3.8 | [2][4] |
| 3 Months | 24 and 32 mg/day (combined) | -1.4 | +0.5 | -1.9 | [9] |
| 6 Weeks (Withdrawal Study) | 16 mg/day (continuous) | -1.8 | +0.7 (switched to placebo) | -2.5 |
Note: A negative change in ADAS-Cog score indicates cognitive improvement.
Table 4: Clinical Efficacy in Alzheimer's Disease (CIBIC-plus Responder Rates)
| Study Duration | This compound Dose | % Responders (Improved/No Change) - Drug | % Responders (Improved/No Change) - Placebo | Reference |
| 5 Months | 16 mg/day | 64% | 47% | [3] |
| 5 Months | 24 mg/day | 68% | 47% | [3] |
| 6 Months | 24 mg/day | 70% | 55% | [2] |
| 6 Months | 32 mg/day | 68% | 55% | [2] |
| 3 Months | 24 and 32 mg/day (combined) | 79% | 63% | [9] |
Neuroprotective Effects in Preclinical Models
Beyond its effects on cholinergic neurotransmission, preclinical studies have demonstrated that galantamine exerts various neuroprotective effects that may contribute to its therapeutic benefits.
Anti-inflammatory Effects
Galantamine has been shown to attenuate neuroinflammation in various animal models. It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[2][12][13]. This anti-inflammatory action is thought to be mediated, at least in part, through the activation of the cholinergic anti-inflammatory pathway via α7 nAChRs.
Anti-apoptotic Effects
Galantamine has demonstrated anti-apoptotic properties in cellular models of neurodegeneration. It can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) and other neurotoxic stimuli[14][15][16][17][18]. This effect is associated with the upregulation of the anti-apoptotic protein Bcl-2 and is mediated through the activation of nAChRs[14][19].
Effects on Amyloid-Beta and Tau Pathology
Several studies have investigated the impact of galantamine on the hallmark pathologies of Alzheimer's disease. Galantamine has been shown to inhibit the aggregation of Aβ peptides and reduce their cytotoxicity in vitro[16][17][18]. However, its effects on tau phosphorylation in vivo are less clear and require further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Purified acetylcholinesterase enzyme
-
Test compound (this compound) solutions at various concentrations
Procedure:
-
Prepare working solutions of all reagents.
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution or vehicle (for control)
-
DTNB solution
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Morris Water Maze for Assessment of Spatial Memory in Rodent Models
Principle: The Morris water maze is a behavioral test used to assess spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal spatial cues.
Apparatus:
-
Circular water tank (typically 1.2-2.0 m in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Water made opaque with non-toxic white paint or milk powder
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Habituation: Acclimate the animals to the testing room and handling for several days prior to the experiment.
-
Cued Training (Visible Platform): For one or two days, train the animals to find a visible platform. The platform's location is varied between trials. This phase assesses for any sensorimotor or motivational deficits.
-
Acquisition Phase (Hidden Platform): For several consecutive days (typically 4-6 days), conduct multiple trials per day where the platform is hidden in a fixed location. The starting position of the animal is varied for each trial.
-
Gently place the animal into the water facing the wall of the tank at one of the designated start locations.
-
Allow the animal to swim and search for the platform for a maximum time (e.g., 60 or 90 seconds).
-
If the animal finds the platform, allow it to remain there for a short period (e.g., 15-30 seconds).
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. This assesses spatial memory retention.
-
-
Data Analysis: Analyze the escape latencies and path lengths during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory consolidation and retrieval.
Western Blot Analysis for PI3K/Akt Signaling Pathway
Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt and its downstream targets.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total-Akt) to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using appropriate software to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's Neuroprotective Signaling Pathway.
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Caption: Morris Water Maze Experimental Workflow.
Conclusion
Galantamine exhibits a multifaceted pharmacological profile that extends beyond simple acetylcholinesterase inhibition. Its ability to allosterically potentiate nicotinic acetylcholine receptors, coupled with its demonstrated neuroprotective effects in preclinical models, underscores its potential as a valuable therapeutic agent for neurodegenerative diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals working to further elucidate the mechanisms of action of galantamine and to develop novel therapies for these devastating disorders. Further research is warranted to fully explore the dose-dependent effects of galantamine on neuroinflammation and apoptosis, and to translate the promising preclinical findings into tangible clinical benefits for patients with a broader range of neurodegenerative conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine: a new treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive antagonism between the nicotinic allosteric potentiating ligand galantamine and kynurenic acid at alpha7* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yoda.yale.edu [yoda.yale.edu]
- 10. jacobimed.org [jacobimed.org]
- 11. researchgate.net [researchgate.net]
- 12. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Galantamine on Lipopolysaccharide-induced Acute Lung Injury During Neutropenia Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galantamine prevents apoptosis induced by beta-amyloid and thapsigargin: involvement of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound decreases genotoxicity and cell death induced by β-amyloid peptide in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comparative Study between Lycorine and Galantamine Abilities to Interact with AMYLOID β and Reduce In Vitro Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Inhibition: A Deep Dive into Galanthamine's Interaction with Acetylcholinesterase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine, a tertiary alkaloid originally isolated from the snowdrop plant (Galanthus nivalis), is a well-established acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of mild to moderate Alzheimer's disease. Its mechanism of action involves the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2] Beyond its role as a simple competitive inhibitor, this compound also acts as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs), a dual action that distinguishes it from other AChE inhibitors.[2] Understanding the intricate structure-activity relationships (SAR) of this compound is paramount for the rational design of novel, more potent, and selective AChE inhibitors. This technical guide provides a comprehensive overview of the SAR of this compound for AChE inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
The Core Interaction: this compound's Binding with Acetylcholinesterase
The inhibitory activity of this compound is rooted in its specific interactions with the active site of acetylcholinesterase. X-ray crystallography studies have revealed that this compound binds at the base of the active site gorge of AChE.[3] Key interactions include:
-
Aromatic Interactions: The aromatic ring of the dibenzofuran moiety of this compound engages in π-π stacking interactions with the indole ring of Tryptophan 86 (Trp86) in the choline-binding site of the enzyme.[4]
-
Hydrogen Bonding: The hydroxyl group of this compound forms a crucial hydrogen bond with the side chain of Glutamate 202 (Glu202).[5]
-
Hydrophobic Interactions: The cyclohexane ring of this compound is involved in hydrophobic interactions with several aromatic residues, including Tyrosine 124 (Tyr124), Phenylalanine 338 (Phe338), and Tyrosine 337 (Tyr337).[4][5]
-
Amine Interaction: The tertiary amine of this compound, which is protonated at physiological pH, is believed to interact with the peripheral anionic site (PAS) of AChE, although this interaction is weaker compared to other inhibitors that possess a quaternary ammonium group.[3]
Structure-Activity Relationship of this compound and its Analogs
The core structure of this compound offers several points for modification to explore the SAR and enhance its inhibitory potency. The following sections and the subsequent table summarize the key findings from various studies on this compound derivatives.
Modifications of the Aromatic Ring and Hydroxyl Group
The dibenzofuran moiety and the hydroxyl group are critical for binding.
-
Hydroxyl Group: Esterification or etherification of the hydroxyl group generally leads to a decrease in inhibitory activity, highlighting the importance of the hydrogen bond with Glu202. However, some derivatives with specific substituents have shown comparable or even slightly improved activity, suggesting that the introduced moiety might engage in other favorable interactions within the active site.
-
Aromatic Ring System: Modifications to the aromatic ring, such as the introduction of substituents or replacement of the dibenzofuran core, often result in a significant loss of activity. This underscores the critical role of the π-π stacking interaction with Trp86.
Modifications of the Cyclohexane Ring and the Amine Group
The saturated portion of the molecule also plays a vital role in its inhibitory function.
-
N-Demethylation: Removal of the methyl group from the tertiary amine (to form northis compound) significantly reduces AChE inhibitory activity.[6]
-
N-Alkylation and N-Arylation: Introduction of larger alkyl or aryl groups at the nitrogen atom can have varied effects. Short alkyl chains may be tolerated, while bulkier groups can either enhance or decrease activity depending on their ability to interact with the peripheral anionic site (PAS) of AChE. Some N-substituted derivatives with appropriate linkers have been designed to bridge the catalytic active site (CAS) and the PAS, leading to dual-binding site inhibitors with significantly enhanced potency.[7][8] For instance, an N-hexyl-benzyl piperidine substituent on the nitrogen atom resulted in a compound with an IC50 of 5.62 nM.[9][10] N-allylnorthis compound and N-(2′-methyl)allylnorthis compound have also shown considerably more potent AChE inhibitory activity than this compound itself.[6]
-
Epimerization: The stereochemistry of the molecule is crucial. 3-epi-galanthamine is reported to be 130 times less potent than this compound, indicating the precise spatial arrangement required for optimal binding.[6]
Quantitative Data: AChE Inhibitory Activity of this compound Analogs
The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of this compound and a selection of its derivatives from various studies. This data allows for a direct comparison of the impact of different structural modifications.
| Compound/Derivative | Modification | IC50 (µM) | Source Enzyme | Reference |
| This compound | - | 0.35 | Human Erythrocyte | [11] |
| This compound | - | 1.82 | Not Specified | [6] |
| This compound | - | 3.52 | Not Specified | [6] |
| Northis compound | N-demethylation | Decreased activity | Not Specified | [6] |
| N-Acetylnorthis compound | N-acetylation | 4 times less potent than this compound | Not Specified | [6][12] |
| N-Formylnorthis compound | N-formylation | 43 times less potent than this compound | Not Specified | [6][12] |
| N-Allylnorthis compound | N-allylation | 0.18 | Not Specified | [6] |
| N-(2′-methyl)allylnorthis compound | N-(2′-methyl)allylation | 0.16 | Not Specified | [6] |
| Compound 3e | N-hexyl-benzyl piperidine substituent | 0.00562 | Not Specified | [9][10] |
| Homodimeric & Heterodimeric Analogs (6b-c) | Alkylene linked bis-galanthamine | More potent than this compound | Not Specified | [13] |
Experimental Protocols
The determination of AChE inhibitory activity is crucial for SAR studies. The most commonly employed method is the spectrophotometric assay developed by Ellman and colleagues.[14]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle:
This colorimetric assay measures the activity of AChE by quantifying the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate. The assay involves two coupled reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCI), to produce thiocholine and acetic acid.
-
Colorimetric Reaction: The sulfhydryl group of the released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[15]
The rate of TNB production is directly proportional to the AChE activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a specified source (e.g., Electric Eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.
-
Prepare a stock solution of ATCI (e.g., 14 mM) in deionized water. Prepare this solution fresh daily.[15]
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.[15]
-
Prepare serial dilutions of the test compounds and the reference inhibitor (this compound) in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well, add the following in order:
-
140 µL of phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or solvent for control)
-
10 µL of DTNB solution
-
10 µL of AChE solution
-
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-15 minutes).[14][15]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided in the Graphviz DOT language.
Logical Relationship of this compound SAR
Caption: Logical flow of this compound's structure-activity relationship for AChE inhibition.
Experimental Workflow for AChE Inhibition Assay
Caption: Step-by-step workflow for determining AChE inhibitory activity using Ellman's method.
Signaling Pathway of Cholinergic Neurotransmission and AChE Inhibition
References
- 1. Review of the acetylcholinesterase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and molecular aspects on interactions of this compound and its derivatives with cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of huperzine A and this compound to acetylcholinesterase, based on ONIOM method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddg-pharmfac.net [ddg-pharmfac.net]
- 7. researchgate.net [researchgate.net]
- 8. Galantamine-Curcumin Hybrids as Dual-Site Binding Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of this compound derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. AChE inhibitory activity of N-substituted natural this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent acetylcholinesterase inhibitors: design, synthesis and structure-activity relationships of alkylene linked bis-galanthamine and this compound-galanthaminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Investigating the Neuroprotective Action of Galantamine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro investigation of the neuroprotective properties of galantamine, a well-established therapeutic agent for Alzheimer's disease. This document details the multifaceted mechanisms of action of galantamine and provides comprehensive experimental protocols for its study in a laboratory setting.
Introduction: The Multifaceted Neuroprotection of Galantamine
Galantamine's therapeutic efficacy in Alzheimer's disease is primarily attributed to its dual mechanism of action: reversible, competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1] Beyond these primary functions, a growing body of in vitro evidence demonstrates that galantamine exerts direct neuroprotective effects through various pathways, including the modulation of amyloid-beta (Aβ) aggregation and toxicity, attenuation of oxidative stress, and inhibition of apoptotic pathways.[2][3] This guide will explore these mechanisms and provide the methodologies to investigate them.
Core Mechanisms of Galantamine's Neuroprotective Action
Acetylcholinesterase Inhibition
Galantamine's inhibition of AChE increases the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is crucial for cognitive function and is a primary target in Alzheimer's disease therapy.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
Galantamine acts as an allosteric potentiating ligand of nAChRs, particularly the α7 and α4β2 subtypes.[4] This sensitizes the receptors to acetylcholine, leading to enhanced downstream signaling cascades that are crucial for neuronal survival and plasticity.[5]
Attenuation of Amyloid-Beta (Aβ) Toxicity
In vitro studies have demonstrated that galantamine can inhibit the aggregation of Aβ peptides (both Aβ1-40 and Aβ1-42) and reduce their cytotoxicity.[2][3] This is a significant disease-modifying potential of galantamine.
Reduction of Oxidative Stress
Galantamine has been shown to protect neurons from oxidative damage induced by agents like hydrogen peroxide and Aβ.[3][6] It achieves this by reducing the production of reactive oxygen species (ROS) and preserving the activity of antioxidant enzymes.[3]
Anti-Apoptotic Effects
Galantamine can prevent programmed cell death, or apoptosis, in neuronal cells exposed to various toxic stimuli.[7] This is partly mediated through the upregulation of anti-apoptotic proteins like Bcl-2.[7]
Anti-Inflammatory Effects
Recent in vitro evidence suggests that galantamine can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines in microglia and neurons.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the neuroprotective effects of galantamine.
Table 1: Cytoprotective Effects of Galantamine against Aβ-induced Toxicity in SH-SY5Y Cells
| Galantamine Concentration | % Protection against Aβ1-40 Cytotoxicity | Reference |
| 1 µM | ~20% | [10] |
| 10 µM | ~40% | [10] |
| 100 µM | ~60% | [10] |
| 1000 µM | ~80% | [10] |
Table 2: Effect of Galantamine on Oxidative Stress Markers
| Treatment | Parameter Measured | % Change with Galantamine | Cell Type | Reference |
| Aβ1-40 | ROS Production | ↓ ~30% | Rat Cortical Neurons | [3] |
| Aβ1-40 | Lipid Peroxidation | ↓ ~25% | Rat Cortical Neurons | [3] |
| H2O2 | Cell Viability | ↑ ~20-30% | Human Lymphocytes | [6] |
Table 3: Acetylcholinesterase Inhibitory Activity of Galantamine
| Enzyme Source | IC50 | Reference |
| Human AChE | ~1.45 µg/mL (3.95 µM) | [1] |
| Electric Eel AChE | 0.35 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective actions of galantamine.
General Experimental Workflow
Cell Culture: SH-SY5Y Human Neuroblastoma Cells
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurodegenerative disease research.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Assessment of Cytotoxicity: MTT Assay[11]
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Expose cells to the neurotoxic agent (e.g., 10 µM Aβ1-42) with or without various concentrations of galantamine (e.g., 0.1, 1, 10, 100 µM).
-
Include control wells with untreated cells and cells treated with only the neurotoxin or galantamine.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Measurement of Oxidative Stress: DCFDA Assay for ROS Production
This assay utilizes 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS).
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
DCFDA Loading: After the treatment period, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express ROS levels as a percentage of the control.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[12]
This colorimetric assay measures the activity of AChE.
-
Reagents:
-
50 mM Tris-HCl buffer (pH 8.0)
-
AChE solution (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Galantamine solutions of varying concentrations
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of Tris-HCl buffer to each well.
-
Add 25 µL of different concentrations of galantamine.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of AChE inhibition. The IC50 value (the concentration of galantamine that inhibits 50% of AChE activity) can be calculated from a dose-response curve.
Nicotinic Receptor Binding Assay[13]
This assay measures the binding of a radiolabeled ligand to nAChRs in the presence and absence of galantamine.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7 and α4β2).
-
Radioligand: Use a suitable radioligand, such as [3H]epibatidine for α4β2 nAChRs.
-
Binding Reaction:
-
Incubate the cell membranes with the radioligand in the presence of varying concentrations of galantamine.
-
Include a control with only the radioligand and a non-specific binding control with an excess of a non-labeled ligand (e.g., nicotine).
-
-
Separation of Bound and Free Ligand: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and analyze the data to assess the effect of galantamine on radioligand binding.
Conclusion
The in vitro investigation of galantamine's neuroprotective actions reveals a complex and multifaceted profile that extends beyond its primary roles in cholinergic transmission. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms underlying galantamine's therapeutic benefits and to explore its potential in the development of novel neuroprotective strategies. By employing these methodologies, the scientific community can continue to unravel the full therapeutic potential of this important molecule.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of galantamine against oxidative damage using human lymphocytes: a novel in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Galanthamine's Modulatory Effects on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a well-established therapeutic for Alzheimer's disease, exerts its pharmacological effects through a dual mechanism of action: competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This dual action results in a complex and nuanced modulation of various neurotransmitter systems, extending beyond simple cholinergic enhancement. This technical guide provides an in-depth analysis of this compound's modulatory effects on the release of key neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, and glutamate. It summarizes quantitative data from pivotal studies, details key experimental protocols for investigating these effects, and presents visual diagrams of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound and its impact on neurochemical signaling.
Introduction
This compound is a tertiary alkaloid originally isolated from the snowdrop plant (Galanthus woronowii). Its approval for the symptomatic treatment of mild to moderate Alzheimer's disease stems from its ability to enhance cholinergic neurotransmission. This is achieved through two primary mechanisms: the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh), and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2] This allosteric modulation is a unique feature that distinguishes this compound from other AChE inhibitors.[2] By binding to a site on nAChRs distinct from the acetylcholine binding site, this compound enhances the receptor's response to its natural ligand.[3]
The presynaptic location of many nAChRs means that their potentiation by this compound can directly influence the release of a variety of neurotransmitters.[4] This guide will delve into the specific modulatory effects of this compound on major neurotransmitter systems, providing a detailed overview of the current understanding in the field.
Core Mechanisms of Action
This compound's pharmacological profile is defined by its synergistic actions on the cholinergic system.
Acetylcholinesterase (AChE) Inhibition
This compound is a reversible and competitive inhibitor of AChE.[4] By binding to the active site of the enzyme, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and prolonging the presence of ACh in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
This compound acts as a positive allosteric modulator of various nAChR subtypes, including the α4β2 and α7 subtypes, which are abundant in the central nervous system.[4] This potentiation occurs at concentrations that are clinically relevant and distinct from those required for significant AChE inhibition.[2] The allosteric binding of this compound sensitizes the nAChRs to acetylcholine, resulting in an amplified response to a given concentration of the agonist.[2] This action is particularly significant at presynaptic nAChRs, which regulate the release of numerous neurotransmitters.[4]
Figure 1. Dual Mechanism of Action of this compound
Modulatory Effects on Neurotransmitter Release: Quantitative Data
The dual mechanism of this compound leads to a cascade of effects on various neurotransmitter systems. The following tables summarize the quantitative data on these modulatory effects.
Acetylcholine (ACh)
By inhibiting AChE, this compound directly increases the synaptic concentration of ACh. This effect is fundamental to its therapeutic action in Alzheimer's disease.
| Parameter | Value | Species/Model | Reference |
| AChE Inhibition (IC50) | 0.35 - 0.85 µM | Not Specified | [5] |
| Increase in ACh-induced currents (α7 nAChR) | 22% (at 0.1 µM this compound) | Xenopus oocytes | [6][7] |
| Increase in ACh-induced currents (Torpedo nAChR) | 35% (at 1 µM this compound) | Xenopus oocytes | [6][7] |
Dopamine (DA)
This compound has been shown to increase dopamine release, particularly in the prefrontal cortex. This effect is primarily attributed to the allosteric potentiation of nAChRs on dopaminergic neurons.[8]
| Parameter | Effect | Concentration/Dose | Species/Model | Reference |
| Extracellular Dopamine Levels | Increased | 0.01 - 1.0 mg/kg s.c. | Rat (in vivo microdialysis) | [8] |
| Dopaminergic Cell Firing (VTA) | Increased | Low doses (unspecified) | Anesthetized Rats | [8] |
| Extracellular Dopamine Release | Increased | 3 mg/kg | Methamphetamine-treated mice | [9] |
Norepinephrine (NE)
The release of norepinephrine is also modulated by this compound, an effect that has been demonstrated in both cell culture and in vivo models.
| Parameter | Effect | Concentration/Dose | Species/Model | Reference |
| Nicotine-evoked [3H]Noradrenaline Release | Maximum enhancement | 1 µM | SH-SY5Y cells | [10] |
| [3H]Noradrenaline Release | Potentiated | Not specified | Rat hippocampal slices | [10] |
| Chronic Galantamine (4 days) on Nicotine-evoked [3H]NA release | Decreased by 23.9 ± 3.3% | 1 µM | SH-SY5Y cells | [11][12] |
Serotonin (5-HT)
While less extensively studied, evidence suggests that this compound can also influence serotonergic neurotransmission.
| Parameter | Effect | Concentration/Dose | Species/Model | Reference |
| General Effect | Controls release | Not specified | Central Nervous System | [4] |
Glutamate
This compound's interaction with the glutamatergic system is complex, involving the potentiation of nAChRs on glutamatergic terminals. This can lead to increased glutamate release, which may contribute to its cognitive-enhancing effects.
| Parameter | Effect | Concentration/Dose | Species/Model | Reference |
| Hippocampal Glutamate Levels | Increased | 8-16 mg/day (4 months) | Alzheimer's Disease Patients | [13] |
| Neuroprotection against Aβ-enhanced Glutamate Toxicity | Protective effect | Not specified | Primary rat cultured cortical neurons | [14] |
| NMDA-induced Excitotoxicity | Neuroprotective effect (synergistic with memantine) | 1 µM (with 0.1 µM memantine) | Primary rat cortical neurons | [15] |
Key Experimental Protocols
The investigation of this compound's effects on neurotransmitter release relies on a variety of specialized experimental techniques. This section provides detailed methodologies for some of the key experiments cited.
In Vivo Microdialysis for Neurotransmitter Quantification
This technique allows for the in vivo sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[16]
Objective: To measure the extracellular concentrations of neurotransmitters (e.g., dopamine, acetylcholine) in a specific brain region following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or linear)
-
Perfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetics
Procedure:
-
Probe Construction and Implantation:
-
Construct or select a microdialysis probe with a semipermeable membrane of appropriate length and molecular weight cutoff.[17]
-
Anesthetize the animal and secure it in a stereotaxic frame.[17]
-
Surgically implant the microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus) using stereotaxic coordinates.[17]
-
Secure the probe to the skull with dental cement. Allow the animal to recover from surgery.[17]
-
-
Microdialysis Sampling:
-
Connect the probe inlet to a perfusion pump and the outlet to a fraction collector.[16]
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[16]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution to prevent neurotransmitter degradation.[16]
-
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).[8]
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples using HPLC-ECD to separate and quantify the neurotransmitters of interest.[18]
-
The electrochemical detector measures the current generated by the oxidation of the neurotransmitters.[18]
-
Calculate the concentration of each neurotransmitter based on a standard curve.
-
Figure 2. In Vivo Microdialysis Workflow
Synaptosome Preparation and Neurotransmitter Release Assay
Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter storage and release, providing an excellent in vitro model to study these processes.[19]
Objective: To measure the release of a radiolabeled neurotransmitter from synaptosomes in response to depolarization and to assess the modulatory effect of this compound.
Materials:
-
Fresh brain tissue (e.g., rat cortex or hippocampus)
-
Sucrose solutions of varying molarities
-
Physiological buffer (e.g., Krebs-Ringer)
-
Radiolabeled neurotransmitter (e.g., [3H]-norepinephrine)
-
Depolarizing agent (e.g., high concentration of KCl)
-
This compound solutions of various concentrations
-
Scintillation counter and vials
-
Homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold isotonic sucrose solution.[20]
-
Perform a series of differential centrifugations to isolate the crude synaptosomal fraction (P2 pellet).[20]
-
Further purify the synaptosomes using a sucrose density gradient centrifugation.[20]
-
Resuspend the purified synaptosomes in a physiological buffer.[20]
-
-
Radiolabeling:
-
Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine) to allow for its uptake into the nerve terminals.
-
-
Neurotransmitter Release Assay:
-
Wash the radiolabeled synaptosomes to remove excess unincorporated radioactivity.
-
Aliquot the synaptosomes and pre-incubate them with different concentrations of this compound or vehicle control.
-
Stimulate neurotransmitter release by adding a depolarizing agent (e.g., 40 mM KCl).
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.
-
Calculate the percentage of total neurotransmitter released.
-
Figure 3. Synaptosome Preparation Workflow
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the membrane of a single cell, providing a high-resolution view of receptor function.[21]
Objective: To characterize the allosteric potentiation of nAChR-mediated currents by this compound.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or a mammalian cell line)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Acetylcholine solution
-
This compound solutions of various concentrations
Procedure:
-
Cell Preparation:
-
Prepare cells expressing the desired nAChR subtype.
-
-
Pipette Preparation and Sealing:
-
Pull glass micropipettes to a fine tip and fill with intracellular solution.
-
Under microscopic guidance, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaohm seal).
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and molecular access to the cell interior.[22]
-
-
Recording of nAChR Currents:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply acetylcholine to the cell via the perfusion system to elicit nAChR-mediated inward currents.
-
Co-apply acetylcholine with various concentrations of this compound to observe the potentiation of the current response.
-
Record the amplitude and kinetics of the currents.
-
References
- 1. Galantamine enhancement of long-term potentiation is mediated by calcium/calmodulin-dependent protein kinase II and protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine ameliorates the impairment of recognition memory in mice repeatedly treated with methamphetamine: involvement of allosteric potentiation of nicotinic acetylcholine receptors and dopaminergic-ERK1/2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased glutamate in the hippocampus after galantamine treatment for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galantamine modulates nicotinic receptor and blocks Abeta-enhanced glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 19. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 22. axolbio.com [axolbio.com]
Methodological & Application
Application Notes and Protocols: Utilizing Galanthamine in APP/PS1 Transgenic Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of galanthamine in APP/PS1 transgenic mouse models of Alzheimer's disease (AD). This document summarizes the effects of this compound on cognitive function, amyloid pathology, and neuroinflammation, offering standardized methodologies for reproducible experimental outcomes.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The APP/PS1 transgenic mouse model, which overexpresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), is a widely used tool to study AD pathogenesis and evaluate potential therapeutics.[1] this compound, a drug approved for the treatment of mild to moderate AD, functions as both a reversible acetylcholinesterase inhibitor and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[2][3][4] Its use in APP/PS1 mice allows for the investigation of its therapeutic mechanisms beyond symptomatic relief, including its effects on Aβ deposition and neuroinflammation.[5][6]
Mechanism of Action of this compound
This compound exerts its effects through a dual mechanism. Firstly, it inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] This increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in AD.[2][8] Secondly, this compound acts as a positive allosteric modulator of nAChRs, particularly the α7 subtype.[4][8] This modulation enhances the receptor's response to acetylcholine, further promoting cholinergic signaling.[7] This dual action is believed to contribute to both the cognitive benefits and potential disease-modifying effects of the drug.[3][4]
References
- 1. Frontiers | Longitudinal Assessment of Working Memory Performance in the APPswe/PSEN1dE9 Mouse Model of Alzheimer’s Disease Using an Automated Figure-8-Maze [frontiersin.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Galantamine: additional benefits to patients with Alzheimer's disease. | BioGRID [thebiogrid.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dihydrothis compound? [synapse.patsnap.com]
- 8. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galanthamine Administration in 5XFAD Mouse Models for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of galanthamine to the 5XFAD mouse model of Alzheimer's disease to assess its effects on behavioral deficits. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways and experimental workflows.
Introduction to the 5XFAD Mouse Model
The 5XFAD transgenic mouse model is a widely used tool in Alzheimer's disease research. These mice overexpress human amyloid precursor protein (APP) with three familial Alzheimer's disease (FAD) mutations (Swedish, Florida, and London) and human presenilin-1 (PSEN1) with two FAD mutations (M146L and L286V)[1][2][3]. This combination leads to an aggressive and early-onset amyloid pathology, with amyloid-beta (Aβ) plaque deposition and associated gliosis beginning at approximately two months of age[2][4]. Consequently, 5XFAD mice exhibit age-dependent cognitive decline, making them a suitable model for preclinical testing of potential Alzheimer's disease therapeutics like this compound[4][5].
This compound Administration Protocol
The following protocol is based on the chronic oral administration of this compound hydrobromide in the drinking water of 5XFAD mice, as described by Bhattacharya and colleagues (2014)[5][6][7]. This method allows for non-invasive, long-term treatment.
Materials:
-
This compound hydrobromide
-
Drinking water
-
Water bottles
-
Scale for weighing mice
Procedure:
-
Animal Housing: House 5XFAD transgenic mice and non-transgenic littermate controls under standard laboratory conditions with ad libitum access to food and water.
-
Treatment Initiation: Begin this compound treatment at 10-12 weeks of age[7].
-
Dosage Regimen:
-
Low Dose Group: Administer this compound hydrobromide in the drinking water at a concentration of 12 mg/L for the first four weeks, followed by 60 mg/L for the subsequent three weeks. This regimen results in an approximate daily intake of 14 mg/kg body weight[5][6][7].
-
High Dose Group: Administer this compound hydrobromide in the drinking water at a concentration of 36 mg/L for the first four weeks, followed by 120 mg/L for the next three weeks[7]. This leads to a daily intake of approximately 26 mg/kg body weight[6][7].
-
Control Group: Provide untreated drinking water to both 5XFAD and non-transgenic control groups.
-
-
Monitoring: Monitor water consumption and body weight regularly to ensure the treatment is well-tolerated and to calculate the actual drug uptake[5][7]. No significant differences in water consumption or body weight were reported between treated and untreated groups in the cited study[5][7].
-
Duration: Continue the treatment throughout the duration of the behavioral testing period.
Behavioral Testing Protocols
The following are detailed protocols for behavioral assays demonstrated to be sensitive to the effects of this compound in 5XFAD mice.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena floor is typically divided into a central zone and a peripheral zone.
Protocol:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period, typically 5-10 minutes.
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Locomotor Activity: Measure the total distance traveled.
-
Anxiety-like Behavior: Quantify the time spent in the center versus the peripheral zones and the number of entries into the center zone. A preference for the periphery (thigmotaxis) is indicative of anxiety.
-
Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Light-Dark Avoidance Test
This test also assesses anxiety-like behavior, based on the innate aversion of mice to brightly lit areas.
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to testing.
-
Procedure:
-
Place the mouse in the center of the illuminated compartment, facing away from the opening.
-
Allow the mouse to explore the apparatus freely for a defined period (e.g., 5-10 minutes).
-
Record the session with a video tracking system.
-
-
Data Analysis:
-
Measure the latency to first enter the dark compartment.
-
Quantify the total time spent in the light compartment versus the dark compartment.
-
Count the number of transitions between the two compartments. Increased time in the light compartment and more transitions can indicate reduced anxiety.
-
Clean the apparatus with 70% ethanol between trials.
-
Contextual Fear Conditioning
This test evaluates associative learning and memory.
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker for an auditory cue.
Protocol:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow for a period of habituation (e.g., 2 minutes).
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds).
-
In the final seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA for 2 seconds).
-
Repeat the CS-US pairing as per the experimental design.
-
Remove the mouse from the chamber after a post-shock interval.
-
-
Contextual Memory Test (Day 2):
-
Place the mouse back into the same conditioning chamber (the context).
-
Record the freezing behavior (complete immobility except for respiration) for a set period (e.g., 5 minutes) in the absence of the CS and US.
-
-
Cued Memory Test (Day 3):
-
Place the mouse in a novel context (different shape, color, and odor).
-
After a habituation period, present the CS (the auditory tone) and measure freezing behavior.
-
-
Data Analysis: The percentage of time spent freezing is used as a measure of fear memory.
Quantitative Data Summary
The following tables summarize the quantitative findings from the study by Bhattacharya et al. (2014) on the effects of chronic this compound treatment in 5XFAD mice.
Table 1: Effect of this compound on Amyloid Plaque Density in 5XFAD Mice
| Brain Region | Treatment Group | Plaque Density (% Area) |
| Entorhinal Cortex | 5XFAD Control | ~1.8 |
| 5XFAD Low Dose this compound | ~1.2 | |
| 5XFAD High Dose this compound | ~0.8 | |
| Hippocampus | 5XFAD Control | ~1.5 |
| 5XFAD Low Dose this compound | ~1.0 | |
| 5XFAD High Dose this compound | ~0.6 |
Table 2: Behavioral Outcomes of this compound Treatment in 5XFAD Mice
| Behavioral Test | Parameter | 5XFAD Control | 5XFAD Low Dose this compound | 5XFAD High Dose this compound | Non-transgenic Control |
| Open Field | Time in Center (s) | Increased | Reduced | Reduced (similar to control) | Low |
| Time in Corners (s) | Reduced | Increased | Increased (similar to control) | High | |
| Light-Dark Box | Time in Light (s) | Increased | - | Reduced (similar to control) | Low |
| Transitions | Reduced | - | Further Reduced | High | |
| Fear Conditioning | Contextual Freezing (%) | No significant difference | Increased | Increased | Increased |
| Cued Freezing (%) | No significant difference | Increased | Increased | Increased |
Note: "-" indicates data not reported for the low-dose group in the specified test. This compound was observed to increase freezing behavior in both transgenic and non-transgenic mice in the fear conditioning task[8][9][10][11][12].
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound studies in 5XFAD mice.
Signaling Pathways of this compound in Alzheimer's Disease
Caption: Signaling pathways of this compound in Alzheimer's disease.
Conclusion
The administration of this compound to 5XFAD mice has been shown to ameliorate some of the behavioral deficits and reduce amyloid plaque pathology associated with this model of Alzheimer's disease[6][13]. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of this compound and other compounds in the 5XFAD mouse model. Careful adherence to standardized protocols is crucial for obtaining reproducible and reliable results in preclinical behavioral studies.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 3. mmpc.org [mmpc.org]
- 4. Open field test for mice [protocols.io]
- 5. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 8. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 9. O-demethyl galantamine alters protein expression in cerebellum of 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 11. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. maze.conductscience.com [maze.conductscience.com]
Validated LC/MS Assay for Galanthamine Pharmacokinetics in Brain Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of galanthamine in brain tissue. This method is crucial for pharmacokinetic studies aimed at understanding the distribution and concentration of this compound in the central nervous system, a key aspect of its therapeutic efficacy in treating Alzheimer's disease. The protocol covers brain tissue sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note includes a summary of pharmacokinetic parameters of this compound in rat brain and a diagram of its signaling pathway.
Introduction
Galantamine is a well-established acetylcholinesterase inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs) used in the management of mild to moderate Alzheimer's disease.[1][2] Its therapeutic effects are directly linked to its ability to cross the blood-brain barrier and exert its pharmacological actions within the brain. Therefore, a robust and validated analytical method to accurately measure this compound concentrations in brain tissue is essential for preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies. This LC-MS/MS method provides the sensitivity and selectivity required for the bioanalysis of this compound in complex biological matrices like brain homogenate.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in rat brain tissue following different routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Rat Brain
| Route of Administration | Dose | Cmax (ng/g) | Tmax (h) | AUC (ng·h/g) | Reference |
| Oral | 1 mg/kg | 115.3 ± 13.7 | 1.5 | 698.4 ± 75.2 | [3] |
| Intranasal (Solution) | 1 mg/kg | 211.7 ± 23.4 | 1.0 | 987.6 ± 102.5 | [3] |
| Intranasal (Liposomes) | 1 mg/kg | 405.8 ± 42.1 | 0.75 | 2345.8 ± 241.3 | [3] |
Table 2: Brain-to-Plasma Concentration Ratio of Galantamine in Different Species
| Species | Brain-to-Plasma Ratio | Reference |
| Rat | 6.6 - 13 | [4] |
| Mouse | 3.3 - 5.2 | [4] |
| Rabbit | 1.2 - 1.5 | [4] |
Experimental Protocols
This section details the validated methodology for the quantification of this compound in brain tissue.
Materials and Reagents
-
This compound hydrobromide (Reference Standard)
-
Internal Standard (IS) (e.g., Carbamazepine, Phenacetin, or a stable isotope-labeled this compound)[3][5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Rat brain tissue
-
Phosphate buffered saline (PBS), pH 7.4
Equipment
-
Liquid Chromatography system (e.g., Agilent 1290 HPLC)[6]
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6430)[6]
-
Analytical balance
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation: Brain Tissue Homogenization and Extraction
-
Thawing and Weighing: Brain tissue samples are thawed on ice. A specific amount of tissue (e.g., 100 mg) is accurately weighed.
-
Homogenization: The weighed brain tissue is homogenized in 4 volumes of cold PBS (pH 7.4) using a tissue homogenizer. This results in a 20% (w/v) brain homogenate.
-
Protein Precipitation: To a 100 µL aliquot of the brain homogenate, add 200 µL of acetonitrile containing the internal standard.
-
Vortexing and Centrifugation: The mixture is vortexed for 1 minute to ensure thorough mixing and precipitation of proteins. Following vortexing, the samples are centrifuged at 14,000 rpm for 10 minutes at 4°C.[6]
-
Supernatant Collection: The clear supernatant is carefully transferred to a clean tube for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: Atlantis dC18 column (e.g., 2.1 x 50 mm, 3 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient elution can be optimized, for example:
-
0-1 min: 95% A
-
1-3 min: Gradient to 5% A
-
3-4 min: Hold at 5% A
-
4.1-5 min: Return to 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[1]
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank brain homogenate.
-
Linearity and Range: The calibration curve should demonstrate a linear response over a defined concentration range (e.g., 0.5 - 300 ng/mL).[1]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the brain matrix.
-
Recovery: The extraction efficiency of this compound and the IS from the brain homogenate.
-
Stability: Stability of this compound in brain homogenate under various storage and processing conditions (freeze-thaw, short-term, and long-term stability).
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis of this compound in brain tissue.
Signaling Pathway of Galantamine
References
- 1. LC-MS bioanalysis of targeted nasal galantamine bound chitosan nanoparticles in rats' brain homogenate and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine nanoparticles outperform oral galantamine in an Alzheimer's rat model: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. tandfonline.com [tandfonline.com]
- 6. pure.knaw.nl [pure.knaw.nl]
- 7. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Industrial Scale-Up of Galanthamine Extraction and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine, a tertiary alkaloid, is a well-established reversible, competitive acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1] While total synthesis routes have been developed, the primary industrial source of this compound remains the extraction from various species of the Amaryllidaceae family, such as daffodils (Narcissus spp.), snowflakes (Leucojum aestivum), and red spider lily (Lycoris radiata).[2][3] The yield of this compound from these natural sources is typically low, ranging from 0.1% to 0.2% of the dry weight of the plant material, which makes efficient industrial-scale extraction and purification processes critical.[4]
These application notes provide a comprehensive overview of the methodologies and protocols for the industrial scale-up of this compound extraction and purification from plant sources. The focus is on providing detailed, actionable information for researchers, scientists, and drug development professionals involved in the manufacturing of this active pharmaceutical ingredient (API).
Overall Workflow
The industrial production of this compound from natural sources involves a multi-step process that begins with the cultivation and harvesting of the plant biomass, followed by extraction, purification, and finally, conversion to a stable salt form, typically hydrobromide, for pharmaceutical formulation.[2]
Caption: High-level overview of the industrial workflow for this compound production.
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent/Medium | Key Parameters | Reported Yield/Efficiency | Advantages | Disadvantages |
| Classical Solvent Extraction | Organic solvents (e.g., chloroform, ethanol, dichloroethane) | Ambient or slightly elevated temperature, long extraction times | Relatively low recovery rate | Low cost, readily available equipment | Use of hazardous solvents, potential for environmental pollution, time-consuming[1] |
| Supercritical CO2 Extraction | Supercritical Carbon Dioxide with modifier (e.g., methanol) | 40°C, 150 bar, 3h extraction | 0.024 mg/g | Environmentally friendly ("green") technology | Lower yield compared to organic solvent extraction |
| Pressurized Water Extraction | Acidified water | 70°C, 150 bar, 45 min | ~3.50 mg/g | Avoids organic solvents | High viscosity of the extract can complicate filtration[5] |
| Enzyme-Assisted Extraction | Cellulase and pectinase in acetate buffer | pH 4.5, 50°C, 2h | 0.0294% | Green and potentially higher yield | Higher cost of enzymes |
Table 2: Purification Step Performance
| Purification Step | Reagents/Method | Input Purity | Output Purity | Key Considerations |
| Acid-Base Extraction | Sulfuric acid, Sodium hydroxide | Crude extract | Enriched alkaloid fraction | Effective for initial cleanup and removal of non-alkaloidal impurities. |
| Chromatography | Silica gel or ion-exchange resin | Enriched alkaloid fraction | >95% | Choice of stationary and mobile phases is critical for separating this compound from related alkaloids. |
| Crystallization | Ethanol, Isopropanol | >95% | >99% | Temperature control is crucial for crystal size and purity. |
| Conversion to Hydrobromide Salt | 48% Hydrobromic acid in ethanol | >99% (base) | >99% (salt) | Precise control of stoichiometry and temperature is required.[6] |
Experimental Protocols
Protocol 1: Large-Scale Solvent Extraction of this compound from Narcissus Bulbs
Objective: To extract crude this compound from dried and milled Narcissus bulbs using an organic solvent.
Materials and Equipment:
-
Dried and milled Narcissus pseudonarcissus "Carlton" bulbs
-
Dichloroethane
-
Sodium carbonate
-
Large-scale percolator or stirred-tank reactor
-
Filtration system (e.g., filter press)
-
Solvent evaporation system (e.g., rotary evaporator for pilot scale, falling film evaporator for industrial scale)
Procedure:
-
Combine 10 kg of air-dried, comminuted bulbs of Narcissus pseudonarcissus "Carlton" with 400 g of sodium carbonate in a suitable extraction vessel.[7]
-
Add 23 L of dichloroethane to the mixture and allow it to stand for 10 hours with occasional stirring.[7]
-
Decant the solvent.
-
Add another 23 L of dichloroethane to the plant material and allow it to stand for 2-3 hours before decanting.[7]
-
Perform a third extraction with 17 L of dichloroethane, decanting immediately.[7]
-
Combine the dichloroethane extracts.
-
Concentrate the combined extracts under reduced pressure to recover the solvent and obtain a crude alkaloid mixture.
Safety Precautions: Dichloroethane is a hazardous solvent and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.
Protocol 2: Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment
Objective: To separate the alkaloidal fraction containing this compound from the crude organic extract.
Materials and Equipment:
-
Crude this compound extract in dichloroethane
-
10% Sulfuric acid
-
Concentrated ammonia solution or sodium hydroxide solution
-
Large-scale liquid-liquid extractor or separation funnel
-
pH meter
Procedure:
-
Transfer the combined dichloroethane extracts from Protocol 1 to a liquid-liquid extraction unit.
-
Extract the organic phase with 10% sulfuric acid. Perform the extraction multiple times (e.g., 2 x 600 mL followed by 2 x 300 mL for the scale mentioned in Protocol 1) to ensure complete transfer of the alkaloids to the aqueous phase.[7]
-
Combine the acidic aqueous extracts. The this compound is now in the form of its salt in the aqueous phase.
-
Adjust the pH of the combined aqueous extracts to a basic range (pH 9-12) using a concentrated ammonia solution or sodium hydroxide to liberate the this compound free base.[8]
-
Extract the basic aqueous solution with a fresh organic solvent such as diethyl ether or special boiling-point gasoline.[7]
-
Combine the organic extracts containing the enriched this compound base.
-
Evaporate the solvent to obtain the enriched total alkaloid fraction.
Caption: Workflow for the acid-base purification of this compound.
Protocol 3: Chromatographic Purification of this compound
Objective: To isolate pure this compound from the enriched alkaloid fraction.
Materials and Equipment:
-
Enriched total alkaloid fraction
-
Silica gel or alumina for column chromatography
-
Appropriate solvent system (e.g., a mixture of chloroform and methanol)
-
Industrial-scale chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for fraction analysis
Procedure:
-
Dissolve the enriched alkaloid fraction in a minimal amount of the mobile phase.
-
Prepare a chromatography column packed with silica gel or alumina, equilibrated with the mobile phase.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system. The polarity of the mobile phase can be gradually increased to facilitate the separation of different alkaloids.
-
Collect fractions and analyze them using TLC or HPLC to identify the fractions containing pure this compound.
-
Combine the pure this compound fractions.
-
Evaporate the solvent to obtain pure this compound base as a white solid.
Protocol 4: Preparation of this compound Hydrobromide
Objective: To convert the purified this compound base into a stable and pharmaceutically acceptable salt.
Materials and Equipment:
-
Purified this compound base
-
95% Ethanol
-
48% Hydrobromic acid
-
Stirred reactor with temperature control
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 1.64 kg of purified this compound in 11.5 L of 95% ethanol in a reactor.[6]
-
Cool the solution to 0°C.
-
While stirring, slowly add 0.76 L of 48% hydrobromic acid, maintaining the temperature between 0-5°C.[6]
-
Allow the mixture to stand for four hours to allow for complete precipitation of this compound hydrobromide.[6]
-
Filter the precipitate and wash it with 1.5 L of 95% ethanol.[6]
-
For further purification, dissolve the wet solid in 18 L of 30% aqueous ethanol at 50°C.[6]
-
Concentrate the solution under vacuum to a volume of 6 L and allow it to crystallize overnight.[6]
-
Filter the crystallized solid, wash with 1.9 L of water, and dry under vacuum at 50°C to yield pure this compound hydrobromide.[6]
Conclusion
The industrial scale-up of this compound extraction and purification from natural sources is a complex process that requires careful optimization of each step to maximize yield and purity while ensuring economic viability and environmental sustainability. The protocols and data presented here provide a foundation for developing and implementing robust manufacturing processes for this important pharmaceutical agent. As research continues, novel and greener technologies, such as supercritical fluid extraction and enzyme-assisted methods, may become more prevalent in the industrial production of this compound.[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. expertmarketresearch.com [expertmarketresearch.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US8013151B2 - Process for the preparation of this compound hydrobromide - Google Patents [patents.google.com]
- 7. US6573376B2 - Process for the isolation of this compound - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
Application Note: Intranasal Delivery of Galanthamine-Loaded Nanoparticles for Brain Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the primary therapeutic strategies involves enhancing cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE).[2] Galanthamine hydrobromide (GH) is an FDA-approved, reversible AChE inhibitor used for the treatment of mild to moderate AD.[3][4] However, its clinical efficacy is often limited by poor penetration across the Blood-Brain Barrier (BBB) and systemic cholinergic side effects like gastrointestinal disturbances when administered orally.[1][5][6]
Intranasal delivery presents a non-invasive and promising alternative for bypassing the BBB, allowing for direct drug transport to the central nervous system (CNS) via the olfactory and trigeminal pathways.[3][7] Encapsulating this compound into nanoparticles can further enhance its therapeutic potential by improving solubility, providing controlled release, increasing residence time in the nasal cavity, and protecting the drug from enzymatic degradation.[5][8] This document provides detailed protocols and data for the development and evaluation of this compound-loaded nanoparticles for intranasal administration.
Part 1: Nanoparticle Formulations and Physicochemical Characterization
Various polymeric and lipid-based nanoparticles have been explored for the intranasal delivery of this compound. Chitosan, a biocompatible and mucoadhesive polymer, is frequently used due to its ability to transiently open tight junctions in the nasal epithelium, enhancing drug absorption.[7][8] Solid Lipid Nanoparticles (SLNs) offer advantages such as high drug payload and biocompatibility.[5][6]
The key characteristics of these nanoparticles are summarized below.
Data Presentation: Summary of Nanoparticle Properties
The following tables summarize quantitative data from studies on different this compound-loaded nanoparticle formulations.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation Type | Polymer/Lipid | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|---|
| Chitosan NPs | Chitosan | ~240 | N/A | N/A | 67 | N/A | [1][3] |
| Chitosan/Alginate NPs | Chitosan, Sodium Alginate | ~286 | N/A | N/A | 70 | N/A | [1] |
| Solid Lipid Nanoparticles (SLNs) | Compritol | 88.0 ± 1.89 | 0.275 ± 0.13 | -18.75 ± 1.7 | 83.42 ± 0.63 | N/A | [5] |
| PLGA NPs | PLGA | 96.4 ± 3.7 | 0.098 ± 0.008 | -7.9 ± 0.4 | 81.3 ± 5.2 | N/A | [9] |
| Polylactic Acid (PLA) NPs | PLA | 85.47 | 0.170 | +3.24 | 49.55 | 3.54 |[10] |
N/A: Data not available in the cited source.
Table 2: Summary of In Vitro Drug Release Studies
| Formulation Type | Release Medium | Duration (h) | Cumulative Release (%) | Release Kinetics | Reference |
|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | N/A | 24 | > 90 | Controlled release | [5][6] |
| Chitosan NPs | PBS (pH 7.2), 37°C | 8 | Prolonged release | N/A | [11] |
| Chitosan/Alginate NPs | PBS (pH 7.2), 37°C | < 8 | Faster than Chitosan NPs | N/A | [11] |
| PLGA NPs | N/A | N/A | Sustained release | N/A |[12] |
Part 2: Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound-loaded nanoparticles.
Protocol 2.1: Preparation of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is based on the ionic gelation method, where chitosan forms nanoparticles upon ionic interaction with a cross-linking agent like sodium tripolyphosphate (TPP).[3][13]
Materials:
-
Chitosan (low molecular weight)
-
Galantamine Hydrobromide (GH)
-
Sodium Tripolyphosphate (TPP)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Chitosan Solution Preparation: Prepare a 1.25 mg/mL chitosan solution by dissolving the required amount of chitosan in a 1% (v/v) acetic acid solution.[3] Stir the solution vigorously for up to 24 hours until the chitosan is completely dissolved.[3][13] Adjust the pH to 5.5.[3]
-
Drug Incorporation: Dissolve this compound Hydrobromide (GH) into the chitosan solution to a final concentration of 0.35 mg/mL and continue stirring.[3]
-
Cross-linking: Prepare a 0.75 mg/mL TPP solution in deionized water.[3]
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug solution under constant, vigorous magnetic stirring at room temperature.[3][11] Continue stirring for an additional 30 minutes to allow for the formation and stabilization of nanoparticles.[3]
-
Purification: The resulting nanoparticle suspension can be centrifuged to separate the nanoparticles from the reaction medium and unentrapped drug. Wash the pellet with deionized water and re-disperse for further analysis.
Protocol 2.2: Characterization of Nanoparticles
2.2.1. Particle Size, PDI, and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles. Laser Doppler Anemometry, often integrated into the same instrument, measures the electrophoretic mobility to determine the zeta potential, which indicates colloidal stability.[13][14]
Procedure:
-
Dilute the nanoparticle suspension (e.g., 10-fold) with filtered deionized water to prevent multi-scattering phenomena.[14]
-
Transfer the diluted sample into a disposable sizing cuvette.
-
Place the cuvette into the Zetasizer instrument.
-
Perform the measurement at 25°C. For size analysis, record the average of at least three measurements.[14]
-
The results are typically expressed as the mean size ± standard deviation (SD).[14]
2.2.2. Determination of Entrapment Efficiency (EE) and Drug Loading (DL)
Principle: This indirect method involves separating the nanoparticles from the aqueous medium containing the free, unencapsulated drug. The amount of free drug in the supernatant is quantified, and the entrapped amount is calculated by subtraction from the total initial drug amount.
Procedure:
-
Separation: Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant. Measure the concentration of free this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 288 nm or 289 nm) or UV-Vis spectrophotometry.[4][15]
-
Calculation:
-
Entrapment Efficiency (%EE): %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Drug Loading (%DL): %DL = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100
-
Protocol 2.3: In Vitro Drug Release Study
Principle: This study simulates the release of the drug from the nanoparticles over time in a physiological buffer. The dialysis bag method is commonly used.
Procedure:
-
Transfer a known amount of the this compound-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).
-
Immerse the sealed dialysis bag into a release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.2) maintained at 37°C with continuous, gentle stirring.[11]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the this compound concentration in the collected samples using HPLC or another suitable quantitative method.[16]
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Protocol 2.4: In Vivo Pharmacodynamic Evaluation
Principle: The scopolamine-induced amnesia model in rodents is frequently used to evaluate the efficacy of anti-Alzheimer's drugs. Scopolamine, a muscarinic receptor antagonist, induces a temporary cognitive deficit. The ability of the this compound formulation to reverse this amnesia is assessed using behavioral tests like the Morris Water Maze or Y-maze.[17]
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment. All protocols must be approved by an Institutional Animal Ethics Committee.[5]
-
Grouping: Divide the animals into groups (n=6-8 per group), including:
-
Control (e.g., saline administration)
-
Scopolamine-induced amnesia group
-
Positive Control (e.g., Piracetam i.p.)[17]
-
Oral this compound Solution + Scopolamine
-
Intranasal this compound Solution + Scopolamine
-
Intranasal this compound Nanoparticles + Scopolamine
-
-
Dosing: Administer the respective formulations for a specified period (e.g., 7 successive days).[17] The typical dose for this compound is 3-4 mg/kg.[17][18]
-
Amnesia Induction: On the final day of treatment, induce amnesia by administering scopolamine (e.g., 0.4 mg/kg, i.p.) 30-45 minutes after the formulation administration.[17]
-
Behavioral Testing: 30-45 minutes after scopolamine injection, conduct behavioral tests (e.g., Y-maze to assess spatial working memory).
-
Biochemical Estimation: After the behavioral tests, animals can be euthanized to collect brain tissue for biochemical analysis, such as measuring AChE activity.[17] Statistical analysis (e.g., ANOVA) is used to compare the results between groups.
Part 3: Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to this application.
Caption: Experimental workflow for developing this compound nanoparticles.
Caption: Nose-to-brain delivery pathways bypassing the Blood-Brain Barrier.
Caption: this compound's mechanism of action in inhibiting AChE.
Conclusion
The development of this compound-loaded nanoparticles for intranasal delivery is a highly promising strategy for improving the treatment of Alzheimer's disease. Formulations using carriers like chitosan and solid lipids have demonstrated desirable physicochemical properties, including nanometer-range particle size, high entrapment efficiency, and controlled drug release profiles.[1][5] In vivo studies confirm that intranasal administration of these nanoparticles can significantly enhance brain bioavailability and therapeutic efficacy compared to conventional oral and nasal solutions.[6][17] This approach not only facilitates direct nose-to-brain drug delivery, bypassing the formidable BBB, but also shows potential for reducing systemic side effects and offering neuroprotective benefits.[2][18] The protocols and data presented herein provide a foundational guide for researchers aiming to advance this targeted drug delivery system from the laboratory to clinical applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chitosan-Based Nanoparticles for Targeted Nasal Galantamine Delivery as a Promising Tool in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Galantamine-loaded solid-lipid nanoparticles for enhanced brain delivery: preparation, characterization, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intranasal Drug Delivery by Nanotechnology: Advances in and Challenges for Alzheimer’s Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. globethesis.com [globethesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Galantamine-loaded PLGA nanoparticles, from nano-emulsion templating, as novel advanced drug delivery systems to treat neurodegenerative diseases - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nose to Brain Delivery of Galantamine Loaded Nanoparticles: In-vivo Pharmacodynamic and Biochemical Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
challenges and optimization in the total synthesis of galanthamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of galanthamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges stemming from its complex tetracyclic structure, which includes three stereocenters and a strained framework.[1] The most notable difficulties include:
-
Construction of the Benzylic Quaternary Stereocenter: This is a major synthetic hurdle.[2][3]
-
Control of Enantioselectivity: Achieving the desired stereochemistry is critical for its biological activity.[4][5]
-
Low Yields in Key Steps: Particularly in the crucial oxidative coupling reaction.[4][6]
-
Formation of Diastereomers: The final reduction step can yield the undesired epi-galanthamine.[7]
-
Scalability: Many reported syntheses have low overall yields, making them unsuitable for large-scale production.[8][9]
Q2: What are the main strategies for constructing the quaternary carbon center in this compound?
A2: Several strategies have been developed to construct the sterically congested aryl-substituted quaternary carbon center. The most prominent methods are:
-
Biomimetic Phenolic Oxidative Coupling: This is the most extensively studied method, mimicking the proposed biosynthetic pathway.[4][10]
-
Intramolecular Heck Reaction: A palladium-catalyzed cyclization that has been successfully employed to form the dihydrobenzofuran ring system and the quaternary center.[4][11]
-
Rearrangement Reactions: Methods like the semipinacol and Johnson-Claisen rearrangements have been utilized to install the quaternary center.[4]
-
Organocatalyzed Asymmetric Michael Addition: This approach has been used to set up the key quaternary carbon center with high enantioselectivity.[4]
Q3: How can the stereochemistry of this compound be controlled?
A3: Controlling the stereochemistry is a critical aspect of the synthesis. Several approaches are used:
-
Asymmetric Catalysis: The use of chiral catalysts, such as in the palladium-catalyzed asymmetric allylic alkylation (AAA) developed by Trost, can establish key stereocenters with high enantioselectivity.[4][5]
-
Chiral Pool Synthesis: Starting from enantiomerically pure starting materials, such as L-tyrosine, can transfer chirality to the final product.[7]
-
Dynamic Kinetic Resolution (DKR): This method has been used in conjunction with asymmetric hydrogenation to resolve racemic intermediates.[4][11]
-
Crystallization-Induced Dynamic Resolution: Racemic narwedine, a key precursor, can be efficiently resolved to the desired enantiomer through this process.[4][7][12]
-
Stereoselective Reduction: The final reduction of narwedine to this compound can be achieved with high diastereoselectivity using reagents like L-selectride.[4][7]
Troubleshooting Guides
Phenolic Oxidative Coupling
Problem: Low yield and/or formation of multiple products in the intramolecular phenolic oxidative coupling reaction.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Oxidizing Agent | The choice of oxidizing agent is critical. While classic reagents like K₃Fe(CN)₆ can give low to moderate yields, hypervalent iodine reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) have been shown to significantly improve yields, in some cases up to 85%.[4][13] Electrochemical methods, specifically anodic aryl-phenol coupling, offer a sustainable alternative with potentially higher yields.[6][14] |
| Unfavorable Reaction Conditions | Solvent and temperature play a crucial role. For PIFA-mediated coupling, fluorinated solvents like trifluoroethanol are often essential for the reaction to proceed.[10] Incremental addition of the substrate to the reaction mixture can also improve yields by maintaining a low substrate concentration.[4] |
| Substrate Design | The substituents on the aromatic rings can influence the regioselectivity of the coupling. Modifying protecting groups or the electronic nature of the rings may favor the desired ortho-para coupling.[4] |
| Overoxidation | Strong oxidants can lead to undesired side products.[15] Careful control of the stoichiometry of the oxidant and reaction time is necessary. Using milder or more selective reagents can mitigate this issue. |
Intramolecular Heck Reaction
Problem: Formation of a significant amount of the phenol side product due to competitive palladium-catalyzed ionization of the aryloxy group.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Ionization | The standard Heck reaction conditions can promote the undesired ionization pathway. |
| Optimization of Reaction Conditions | The use of a reductive Heck reaction has been shown to be highly effective in suppressing the formation of the phenol byproduct. This involves the addition of a reducing agent, such as sodium formate (HCO₂Na), to the reaction mixture. This modification can lead to excellent yields of the desired cyclized product (up to 95%).[4] Careful screening of palladium sources (e.g., Pd₂(dba)₃), ligands, and solvents (e.g., DMF) is also recommended to optimize the reaction.[10] |
Final Reduction of Narwedine
Problem: Formation of the undesired epi-galanthamine diastereomer during the reduction of the ketone in narwedine.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-selective Reducing Agent | Reducing agents like LiAlH₄ can lead to mixtures of diastereomers.[4][10] |
| Use of a Stereoselective Reducing Agent | L-selectride has been demonstrated to be a highly stereoselective reducing agent for this transformation, providing the desired this compound with excellent diastereoselectivity.[4][7] The stereoselectivity arises from the steric hindrance of the DB ring system, which restricts the approach of the hydride to the Si face of the ketone.[7] |
| Reaction Temperature | Maintaining a low reaction temperature (e.g., below -15 °C) is crucial to prevent the formation of the epimer.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data from various total syntheses of this compound, allowing for easy comparison of different approaches.
Table 1: Yields of Key Reactions
| Reaction | Reagents/Conditions | Substrate Type | Reported Yield | Reference(s) |
| Phenolic Oxidative Coupling | K₃Fe(CN)₆, NaHCO₃ (Kametani's conditions with incremental addition) | Amide | 62% | [4] |
| Phenolic Oxidative Coupling | PIFA, Trifluoroethanol | N-formamide | 85% | [4] |
| Intramolecular Reductive Heck Cyclization | [Pd₂(dba)₃], HCO₂Na, DMF | α,β-unsaturated ester | 95% | [4][10] |
| Intramolecular Heck Cyclization | Palladium catalyst | Aryl allyl ether | 67% | [4] |
| Enone Reduction | L-selectride | Narwedine-type enone | 80% (99.6% de) | [4] |
| Crystallization-Induced Dynamic Resolution | (±)-Narwedine, catalytic (-)-Narwedine or (+)-Galanthamine, EtOH/Et₃N | Racemic Narwedine | 90.2% (from 10g racemate in 2 cycles) | [4] |
Table 2: Overall Yields of Selected Total Syntheses
| Lead Author/Group | Year | Key Strategy | Number of Steps | Overall Yield | Reference(s) |
| Sanochemia (Industrial) | 1999 | Phenolic Oxidative Coupling, Dynamic Resolution | 9 | 12.4% | [4][7][8] |
| Trost | 2000 | Asymmetric Allylic Alkylation, Intramolecular Heck Reaction | - | - | [4] |
| Brown | 2007 | Enyne Metathesis, Intramolecular Heck Reaction | 11 | 7.3% | [4] |
| Zhou and Xie | 2012 | Asymmetric Hydrogenation (DKR), Reductive Heck Cyclization | 12 | 20.1% | [4][11] |
| Bandichhor | 2008 | Phenolic Oxidative Coupling, Classical Resolution | - | 9% (from isovanillin) | [4] |
Experimental Protocols
Protocol 1: PIFA-Mediated Intramolecular Phenolic Oxidative Coupling
This protocol is based on the work of Node and co-workers for the synthesis of a narwedine-type intermediate.[4]
Materials:
-
Substrate (e.g., symmetric N-formamide precursor 13)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Trifluoroethanol (TFE), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the N-formamide substrate (1.0 eq) in anhydrous trifluoroethanol under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., room temperature, as reported).
-
In a separate flask, dissolve PIFA (1.1-1.5 eq) in anhydrous trifluoroethanol.
-
Add the PIFA solution dropwise to the substrate solution over a period of 30-60 minutes with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tetracyclic dienone product.
Protocol 2: Intramolecular Reductive Heck Cyclization
This protocol is adapted from the work of Zhou and Xie for the construction of the dihydrobenzofuran ring system.[4][10]
Materials:
-
Substrate (e.g., α,β-unsaturated ester 77)
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
Sodium formate (HCO₂Na)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the α,β-unsaturated ester substrate (1.0 eq), [Pd₂(dba)₃] (e.g., 5 mol%), and sodium formate (2.0 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the optimized temperature (e.g., 60 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tricyclic product.
Visualizations
Caption: Overview of challenges and optimizations in this compound synthesis.
Caption: Workflows for key quaternary center forming reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 5. Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomimetic total synthesis of (−)-galanthamine via intramolecular anodic aryl–phenol coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00669C [pubs.rsc.org]
- 7. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 8. [PDF] Development of a Pilot Scale Process for the Anti-Alzheimer Drug (−)-Galanthamine Using Large-Scale Phenolic Oxidative Coupling and Crystallisation-Induced Chiral Conversion | Semantic Scholar [semanticscholar.org]
- 9. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. Total synthesis of (-)-galanthamine and (-)-lycoramine via catalytic asymmetric hydrogenation and intramolecular reductive Heck cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An efficient synthesis of (±)-narwedine and (±)-galanthamine by an improved phenolic oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving Galanthamine Yield
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during galanthamine production from Narcissus cultivars.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant area of research?
A1: this compound is a tertiary isoquinoline alkaloid naturally produced by plants of the Amaryllidaceae family.[1][2] It is a selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor.[1][2][3] This property makes it a valuable therapeutic agent for treating the symptoms of mild to moderate Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine in the brain.[3][4][5] Due to its complex structure, chemical synthesis is often not economically competitive, making extraction from natural sources, particularly Narcissus bulbs, a primary production method.[3][6]
Q2: Which Narcissus cultivars are known for high this compound content?
A2: this compound content can vary significantly among different Narcissus species and cultivars.[7] The 'Carlton' cultivar is one of the most economically advantageous and widely studied natural sources for this compound extraction.[6] Other cultivars such as 'Fortune', 'Sundisc', 'Jenny', and 'Sealing' have also been noted for their this compound content.[4][8][9] Research indicates that 'Carlton' and 'Fortune' bulbs tend to have higher concentrations compared to cultivars like 'Ice Follies', 'Galilee', and 'Ziva'.[8][9]
Q3: What are the primary strategies to enhance this compound yield?
A3: The main strategies focus on two areas: optimizing plant cultivation and in vitro culture conditions, and improving extraction and purification processes. Key approaches include:
-
In Vitro Elicitation: Using chemical agents (elicitors) like methyl jasmonate or chitosan in cell or organ cultures to stimulate the plant's defense response, which can lead to increased alkaloid production.[10][11]
-
Precursor Feeding: Supplying the biosynthetic pathway with precursor molecules, such as L-phenylalanine and L-tyrosine, to potentially increase the rate of this compound synthesis.[3][10]
-
Media and Culture Optimization: Adjusting nutrients, plant growth regulators, and environmental factors like light and temperature in tissue cultures can significantly impact biomass and alkaloid yield.[3]
-
Advanced Extraction Techniques: Moving beyond conventional solvent extraction to more efficient methods like supercritical CO2 (scCO2) extraction to improve yield and selectivity.[6][12]
Q4: What is the biosynthetic pathway for this compound?
A4: The biosynthesis of this compound is a complex process that starts from the amino acids L-phenylalanine and L-tyrosine.[4][13] These precursors are converted through the phenylpropanoid and tyramine pathways to form an intermediate called 4'-O-methylnorbelladine, a key precursor for many Amaryllidaceae alkaloids.[3][14] This intermediate then undergoes an intramolecular phenol oxidative coupling reaction (a para-ortho' coupling) to form the characteristic this compound skeleton.[5][13][15]
Caption: Simplified biosynthetic pathway of this compound from primary amino acid precursors.
Troubleshooting Guides
Issue 1: Low this compound Yield in In Vitro Cultures
Q: My Narcissus callus/shoot cultures are growing, but the this compound yield is significantly lower than in field-grown bulbs. How can I increase production?
A: Low yield in in vitro cultures is a common challenge, as cultured tissues may not fully replicate the metabolic activity of a whole plant.[16] The concentration of this compound in callus cultures is often trace amounts compared to bulb tissues.[16] The following troubleshooting steps, focusing on elicitation, can enhance production.
1. Implement Elicitor Strategy: Elicitors are compounds that trigger defense responses in plant cultures, often leading to an increase in secondary metabolite production.[11]
- Methyl Jasmonate (MeJA): This is one of the most effective elicitors for boosting this compound accumulation.[17] Studies have shown MeJA can increase this compound production by over 5-fold in N. pseudonarcissus callus cultures.[11][18]
- Chitosan: A fungal elicitor that has also been shown to increase this compound yield, though often to a lesser extent than MeJA.[10][11]
- Other Elicitors: Salicylic acid and yeast extract have also been investigated, but their effects can be variable and sometimes inhibitory.[4][10] High doses of salicylic acid, in particular, can negatively affect explant growth.[4]
2. Optimize Sucrose Concentration: The carbon source is critical. Increasing sucrose concentration in the culture medium can enhance this compound production. A 2-fold increase has been observed by modifying sucrose levels.[10][11]
3. Consider Precursor Feeding: While elicitation is often more direct, feeding the culture with precursors like L-tyrosine can sometimes improve yields by ensuring the building blocks for biosynthesis are readily available.[10][19]
Quantitative Data: Effect of Elicitors on this compound Yield
| Treatment (in N. pseudonarcissus callus culture) | This compound Yield (µg/g FW) | Fold Increase vs. Control | Reference |
| Control (MS Medium) | 7.88 | - | [11] |
| MS + 2.5% Sucrose | 17.70 | ~2.0x | [11] |
| MS + Methyl Jasmonate | 44.41 | ~5.6x | [11] |
| MS + Chitosan | 23.29 | ~3.0x | [11] |
| MS + Yeast Extract | 0.00 | N/A | |
| Field Grown Bulb (for comparison) | 538 - 1109 | ~68x - 140x | [11] |
FW = Fresh Weight
Caption: Experimental workflow for enhancing this compound yield using elicitors in vitro.
Issue 2: Inconsistent this compound Extraction Efficiency from Bulbs
Q: My this compound yield varies significantly between extraction batches from Narcissus bulbs. How can I achieve a more consistent and higher-yield extraction?
A: Extraction efficiency is highly dependent on the methodology and careful control of key parameters. Inconsistency often arises from variations in sample preparation, solvent properties, and the extraction conditions.
1. Standardize Pre-Extraction Steps:
- Drying: Dry the bulb material thoroughly (lyophilization is common) to a water level of 5-10% to ensure consistency.[12]
- Grinding/Particle Size: Reduce the particle size of the dried bulbs to increase the surface area for solvent contact. A particle size of 53-1000 µm has been used effectively in scCO2 extraction.[20]
2. Select and Optimize the Extraction Method:
- Acid-Base Liquid-Liquid Extraction (LLE): This is a classical and common method. Alkaloids are first extracted into an acidic aqueous solution where they are protonated and soluble. The solution is then basified, and the deprotonated, less polar alkaloids are extracted into an organic solvent. Recoveries of around 75% have been reported.[8][21]
- Solid-Phase Extraction (SPE): This method provides cleaner extracts and can offer higher recovery rates. Mixed-mode cation exchange cartridges (e.g., Oasis MCX) have shown recoveries up to 82%.[8][21]
- Supercritical CO2 (scCO2) Extraction: A "green" and highly tunable method. The selectivity is adjusted by controlling pressure and temperature. Pre-treatment of the plant material with a base like ammonium hydroxide (NH4OH) is crucial to convert alkaloid salts into their more soluble free-base form, significantly increasing yield.[6]
3. Control Critical Parameters:
- Solvent Choice: Methanol is a common and effective solvent for initial extraction.[22] For scCO2, the addition of modifiers is key.
- pH Control: Maintaining the correct pH during acid-base LLE is critical for separating alkaloids from other plant components.
- Temperature: Higher temperatures can increase extraction efficiency but may also risk degrading the target compound. For scCO2 extraction, 70°C has been used successfully.[20]
Quantitative Data: Comparison of Extraction Method Recovery
| Extraction Method | Reported Recovery | Key Features | Reference |
| Liquid-Liquid Extraction (LLE) | ~75% | Standard acid-base method, widely used. | [8][21] |
| SPE (Strata X-C cartridge) | ~64% | Provides cleaner sample, recovery can vary. | [8][21] |
| SPE (Oasis MCX cartridge) | ~82% | High repeatability and recovery. | [8][21] |
| Supercritical CO2 (with NH4OH pre-treatment) | Yields up to 303 µg/g | Environmentally friendly, highly selective. | [20] |
digraph "Extraction Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Harvest & Clean\nNarcissus Bulbs", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Lyophilize (Dry) and\nGrind to Fine Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Primary Extraction", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; LLE [label="Acid-Base LLE", fillcolor="#FFFFFF", fontcolor="#202124"]; SPE [label="Solid-Phase Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; scCO2 [label="Supercritical CO2\n(with pre-treatment)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify Crude Extract", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Quantify this compound\n(HPLC, GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Purified this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Prep; Prep -> Extract; Extract -> LLE [label="Conventional"]; Extract -> SPE [label="Cleaner"]; Extract -> scCO2 [label="Green Tech"]; LLE -> Purify; SPE -> Purify; scCO2 -> Purify; Purify -> Analyze; Analyze -> End; }
Caption: General workflow for this compound extraction and purification from Narcissus bulbs.
Experimental Protocols
Protocol 1: Elicitation of this compound in Narcissus Callus Culture
This protocol is a generalized procedure based on published studies.[10][11]
-
Culture Initiation: Initiate callus from twin-scale explants of Narcissus pseudonarcissus cv. Carlton on Murashige and Skoog (MS) agar medium supplemented with appropriate plant growth regulators (e.g., high concentrations of auxins like NAA).[16]
-
Subculture and Growth: Subculture the established callus and grow until it reaches the exponential growth phase.
-
Elicitor Preparation: Prepare a stock solution of Methyl Jasmonate (MeJA) in a suitable solvent (e.g., ethanol) and sterilize it by filtration.
-
Elicitation: Aseptically add the MeJA stock solution to the liquid or agar MS medium to a final concentration (e.g., 25 µM).[4] A control culture without MeJA must be maintained.
-
Incubation: Incubate the treated and control cultures under standard conditions for a period of 10 to 14 days.
-
Harvesting: At the end of the incubation period, harvest the callus tissue.
-
Extraction and Analysis: Lyophilize the harvested callus, weigh it, and proceed with an appropriate extraction method (see Protocol 2). Quantify this compound content using HPLC or GC-MS (see Protocol 3).
Protocol 2: Lab-Scale Acid-Base Extraction from Narcissus Bulbs
This protocol is a generalized procedure based on published methods.[8][22][23]
-
Sample Preparation: Lyophilize and grind 5-10 g of Narcissus bulb tissue to a fine powder.
-
Acidic Extraction: Macerate the powdered sample in 100 mL of 1-3% sulfuric acid (H₂SO₄) or a similar acidic solution for 24-72 hours at room temperature with occasional agitation.[22][23] This protonates the alkaloids, making them soluble in the aqueous phase.
-
Filtration: Filter the mixture to separate the solid plant material from the acidic extract.
-
Defatting: Transfer the acidic extract to a separatory funnel and wash it with an immiscible organic solvent like diethyl ether or hexane to remove non-polar compounds like fats and chlorophyll. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous extract to be alkaline (pH 9-11) by slowly adding a base, such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them less polar.
-
Organic Extraction: Extract the alkaloids from the basified aqueous solution by partitioning with an organic solvent (e.g., a mixture of chloroform and diethyl ether). Repeat this step 3-4 times, collecting the organic layers.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Quantification: Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
Protocol 3: Quantification of this compound by HPLC
This protocol outlines typical parameters for HPLC analysis.[6][24][25]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or DAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase is often suitable. A common composition is a mixture of an aqueous buffer with an organic modifier, such as Acetonitrile: 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 10:90 v/v).[25] To improve peak shape for alkaloids, a basic modifier like triethylamine can be added to the mobile phase to work at a higher pH (~11-12).[6]
-
Flow Rate: 1.0 mL/min.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a certified this compound reference standard in the mobile phase to create a calibration curve.
-
Sample Preparation: Filter the redissolved extract from Protocol 2 through a 0.45 µm syringe filter before injection.
-
Analysis: Inject equal volumes of the standards and samples. Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Biotechnological Approaches to Optimize the Production of Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rau.repository.guildhe.ac.uk [rau.repository.guildhe.ac.uk]
- 11. Enhancement of this compound production through elicitation and NMR-based metabolite profiling in Narcissus pseudonarcissus cv. Carlton in vitro callus cultures - Royal Agricultural University Repository [rau.repository.guildhe.ac.uk]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. Tissue-Specific Natural Synthesis of Galanthaminein Zephyranthes Species and Its Accumulation in Different In Vitro-Grown Organs Following Methyl Jasmonate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s3.af-south-1.amazonaws.com [s3.af-south-1.amazonaws.com]
- 16. This compound production in tissue culture and metabolomic study on Amaryllidaceae alkaloids in Narcissus pseudonarcissus cv. Carlton - Royal Agricultural University Repository [rau.repository.guildhe.ac.uk]
- 17. Elicitation of this compound biosynthesis by Leucojum aestivum liquid shoot cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic Profiling of Primary Metabolites and Galantamine Biosynthesis in Wounded Lycoris radiata Callus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. khu.elsevierpure.com [khu.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 23. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Galanthamine Concentration for In Vitro Neuronal Cell Culture Experiments
Welcome to the technical support center for utilizing galanthamine in your in vitro neuronal cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to observe neuroprotective effects without causing cytotoxicity?
A1: The optimal concentration of this compound is highly dependent on the neuronal cell type, the nature of the insult, and the experimental endpoint. However, based on published studies, a general starting range for neuroprotection is between 0.1 µM and 10 µM .[1] For instance, in SH-SY5Y cells, this compound was not found to be neurotoxic in this range.[1] Some studies have shown neuroprotective effects at concentrations up to 15 µM in hippocampal slices subjected to oxygen-glucose deprivation.[2] It is crucial to perform a dose-response curve for your specific cell model to determine the optimal concentration.
Q2: I am not observing any neuroprotective effect with this compound. What could be the issue?
A2: Several factors could contribute to a lack of neuroprotective effect. Consider the following:
-
Concentration: The concentration of this compound may be too low. Refer to the dose-response data in the tables below and consider testing a broader range of concentrations.
-
Timing of Treatment: The timing of this compound administration relative to the insult is critical. Are you pre-treating, co-treating, or post-treating your cells? The experimental design should align with the intended mechanism of action.
-
Cell Type: The expression levels of this compound's targets, such as acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs), can vary between cell types, influencing the response.
-
Nature of the Insult: The protective effects of this compound have been demonstrated against specific insults like amyloid-beta (Aβ) toxicity and NMDA-induced excitotoxicity.[3][4] Its efficacy against other neurotoxic agents may vary.
-
Experimental Readout: Ensure your assay for measuring neuroprotection (e.g., MTT, LDH assay, apoptosis markers) is sensitive and appropriate for your experimental question.
Q3: Is this compound cytotoxic at high concentrations?
A3: Yes, like many compounds, this compound can exhibit cytotoxicity at high concentrations. While concentrations up to 10 µM have been shown to be non-toxic to SH-SY5Y cells, some studies have noted side effects at very high concentrations.[1][5] It is imperative to perform a cytotoxicity assay (e.g., MTT or LDH assay) to establish the non-toxic concentration range for your specific cell line and experimental conditions.
Q4: What are the primary molecular targets of this compound in neuronal cells?
A4: this compound has a dual mechanism of action. It is an inhibitor of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft.[4][6] Additionally, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[4][7] This modulation enhances the receptor's response to acetylcholine.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death in this compound-treated control group (no insult) | This compound concentration is too high, causing cytotoxicity. | Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 0.01 µM to 1 µM). |
| Inconsistent results between experiments | Variability in cell density, passage number, or reagent preparation. This compound solution degradation. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh this compound solutions for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C). |
| No potentiation of neuroprotective effect with increasing this compound concentration | Saturation of the target receptor or enzyme. A bell-shaped dose-response curve has been observed for this compound's effect on nAChRs.[7] | Test a wider range of concentrations, including lower ones. The optimal effect may occur within a narrow concentration window. |
| Unexpected changes in cell morphology | Off-target effects of this compound at the concentration used. | Re-evaluate the working concentration and consult the literature for morphological changes associated with this compound in your specific cell type. |
Data Summary Tables
Table 1: Neuroprotective Concentrations of this compound against Amyloid-Beta (Aβ) Induced Toxicity
| Cell Type | Aβ Concentration | This compound Concentration | Observed Effect | Reference |
| Rat Cortical Neurons | Aβ(1-40) | Concentration-dependent | Prevention of neurodegeneration and reduction of amyloid aggregates.[3] | Melo et al., 2009 |
| PC12 cells | 2 µM Aβ | Dose-dependent | Restoration of cell viability.[5] | Zhang et al., 2019 |
| SH-SY5Y cells | 30 µM Aβ(1-42) | 1 µM | Inhibition of Aβ-induced apoptosis.[1] | Hung et al., 2019 |
| SH-SY5Y cells | Aβ(1-40) | Concentration-dependent | Reduction of cytotoxicity and apoptosis.[8] | Green et al., 2009 |
| SH-SY5Y cells | 10 µM Aβ(1-42) | 0.1, 1.0, and 10 µM | Significant reduction of cytotoxicity and genotoxicity.[9] | Castillo et al., 2016 |
Table 2: Neuroprotective Concentrations of this compound against Excitotoxicity and Oxidative Stress
| Cell Type | Insult | This compound Concentration | Observed Effect | Reference |
| Rat Cortical Neurons | 100 µM NMDA | IC50: 1.48 µM (MTT), 1.44 µM (LDH) | Concentration-dependent neuroprotection.[4] | Murao et al., 2014 |
| Rat Hippocampal Slices | Oxygen and Glucose Deprivation (OGD) | 15 µM | Reduction of cell death to almost control levels.[2] | Lorrio et al., 2012 |
| Human Lymphocytes | Hydrogen Peroxide (H2O2) | Low and medium concentrations | Increased cell viability.[10] | Rojas-Mayorquín et al., 2013 |
Table 3: this compound Concentration Effects on Neuronal Differentiation and Signaling
| Cell Type | This compound Concentration | Observed Effect | Reference |
| SH-SY5Y cells | 0.1 - 1 µM | Dose-dependent enhancement of α7nAChR expression.[1] | Hung et al., 2019 |
| Neuro-2a cells | 10 µM and 20 µM | Significant increase in the percentage of mature-like neurons.[11] | Jiang et al., 2023 |
| SH-SY5Y cells | 1 µM | Maximum enhancement of nicotine-evoked increases in intracellular Ca2+ and noradrenaline release.[12] | Dajas-Bailador et al., 2003 |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound against Aβ-induced Toxicity in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Aβ Preparation: Prepare oligomeric Aβ(1-42) according to established protocols. A typical final concentration to induce toxicity is 10-30 µM.
-
Treatment:
-
Pre-treatment: Replace the medium with this compound-containing medium and incubate for a specified period (e.g., 2 hours) before adding Aβ.
-
Co-treatment: Add this compound and Aβ to the cells simultaneously.
-
Post-treatment: Add Aβ to the cells for a specified duration, then replace the medium with this compound-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[13]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the this compound concentration to determine the optimal protective concentration.
Visualizations
Caption: this compound's dual mechanism of action and downstream signaling pathways.
Caption: A generalized experimental workflow for optimizing this compound concentration.
References
- 1. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine inhibits β‐amyloid‐induced cytostatic autophagy in PC12 cells through decreasing ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of human acetylcholinesterase by this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of galantamine against oxidative damage using human lymphocytes: a novel in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. A Galantamine–Curcumin Hybrid Decreases the Cytotoxicity of Amyloid-Beta Peptide on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Galanthamine's Blood-Brain Barrier Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experimental work focused on enhancing the blood-brain barrier (BBB) permeability of galanthamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with this compound's delivery to the central nervous system (CNS)?
Galantamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, faces challenges in effectively reaching its target in the brain.[1] Its poor brain penetration limits its bioavailability at the desired site of action.[1] This is primarily due to the highly selective nature of the blood-brain barrier (BBB), which restricts the passage of many compounds from the bloodstream into the brain parenchyma. Additionally, peripheral cholinergic side effects can limit the tolerable dose.[1][2]
Q2: What are the main strategies being explored to enhance this compound's BBB permeability?
Several innovative approaches are under investigation to improve this compound's ability to cross the BBB. These can be broadly categorized as:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., chitosan-based), can facilitate its transport across the BBB.[3][4]
-
Prodrugs: Modifying the chemical structure of galantamine to create a more lipophilic prodrug that can more easily diffuse across the BBB and then be metabolized to the active galantamine within the brain.[2]
-
Intranasal Delivery: Administering galantamine via the nasal cavity offers a potential direct pathway to the brain, bypassing the BBB.[5]
-
Chemical Modification: Synthesizing novel derivatives of galantamine, such as peptide conjugates, may alter its physicochemical properties to favor BBB transport.[6][7]
-
Inhibition of Efflux Pumps: Co-administration of agents that inhibit efflux transporters at the BBB, like P-glycoprotein (P-gp), can increase the brain concentration of galantamine. Some strategies even involve designing galantamine derivatives with inherent P-gp inhibitory activity.[8]
Troubleshooting Guides
Nanoparticle Formulations
Issue: Inconsistent particle size and high polydispersity index (PDI) in my galantamine-loaded solid lipid nanoparticles (SLNs).
-
Possible Cause 1: Inadequate homogenization or sonication. The energy input during the emulsification step is critical for achieving small and uniform particle sizes.
-
Troubleshooting:
-
Optimize the homogenization speed and duration.
-
Ensure the sonicator probe is properly immersed in the emulsion.
-
Consider using a high-pressure homogenizer for more consistent results.
-
-
-
Possible Cause 2: Suboptimal surfactant/co-surfactant concentration. The type and concentration of surfactants are crucial for stabilizing the nanoparticles and preventing aggregation.
-
Troubleshooting:
-
Experiment with different surfactant-to-lipid ratios.
-
Screen various surfactants and co-surfactants to find the most effective combination for your lipid system. A study on galantamine-loaded SLNs used Pluronic F-127 as a surfactant and Tween 80 as a co-surfactant.[3]
-
-
-
Possible Cause 3: Temperature fluctuations during preparation. The temperature of the lipid and aqueous phases during emulsification can affect the final particle characteristics.
-
Troubleshooting:
-
Precisely control and monitor the temperature of both phases. The preparation of galantamine-loaded SLNs has been performed by melting the lipid at 70°C and mixing it with an isothermally heated aqueous phase.[3]
-
-
Issue: Low entrapment efficiency of galantamine in chitosan nanoparticles.
-
Possible Cause 1: Poor interaction between galantamine and the chitosan matrix. The encapsulation of the drug depends on the physicochemical properties of both the drug and the polymer.
-
Troubleshooting:
-
Adjust the pH of the solution. The charge of both galantamine and chitosan is pH-dependent, which can influence their interaction.
-
Modify the chitosan by, for example, thiolation, which has been shown to improve the mucoadhesive properties and may enhance drug loading.
-
-
-
Possible Cause 2: Drug leakage during the nanoparticle preparation process. The washing and purification steps can lead to the loss of encapsulated drug.
-
Troubleshooting:
-
Optimize the centrifugation speed and time to effectively pellet the nanoparticles without causing excessive stress that could lead to drug leakage.
-
Minimize the number of washing steps while ensuring the removal of unencapsulated drug.
-
-
In Vitro BBB Models
Issue: Low transendothelial electrical resistance (TEER) values in my bEnd.3 cell monolayer model.
-
Possible Cause 1: Incomplete cell monolayer formation. A confluent monolayer with well-established tight junctions is essential for a high TEER value, which is indicative of a restrictive barrier.
-
Troubleshooting:
-
Increase the initial cell seeding density.
-
Allow for a longer culture period to ensure the formation of a mature monolayer.
-
Ensure the use of pre-coated transwell inserts (e.g., with collagen or fibronectin) to promote cell attachment and growth.[9]
-
-
-
Possible Cause 2: Suboptimal culture conditions. The composition of the culture medium can significantly impact the formation and maintenance of tight junctions.
-
Troubleshooting:
-
Supplement the medium with factors known to enhance barrier properties, such as hydrocortisone, cAMP analogs, or ROCK inhibitors.
-
Consider co-culturing the bEnd.3 cells with astrocytes, as their secreted factors are known to induce and maintain the BBB phenotype.[9][10] A co-culture model of bEnd.3 cells and astrocytes on opposite sides of a transwell insert has been described.[9][10]
-
-
Issue: High variability in the permeability results of galantamine formulations across the in vitro BBB model.
-
Possible Cause 1: Inconsistent monolayer integrity. Variations in the tightness of the cell monolayer between experiments will lead to variable permeability measurements.
-
Troubleshooting:
-
Measure the TEER of each transwell insert before and after the permeability experiment to ensure the integrity of the monolayer was maintained.
-
Include a paracellular marker (e.g., Lucifer yellow or FITC-dextran) in each experiment to assess the passive permeability and normalize the results if necessary.
-
-
-
Possible Cause 2: Issues with the analytical method for quantifying galantamine. Inaccurate or imprecise measurement of galantamine concentrations in the donor and receiver compartments will lead to unreliable permeability calculations.
Quantitative Data Summary
Table 1: Characteristics of Galantamine-Loaded Nanoparticles
| Nanoparticle Type | Lipid/Polymer | Surfactant/Co-surfactant | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl behenate | Pluronic F-127 / Tween 80 | 88.0 ± 1.89 to 221.4 ± 1.34 | 0.275 ± 0.13 to 0.380 ± 0.16 | Up to 83.42 ± 0.63 | [3] |
| Chitosan Nanoparticles | Chitosan | - | ~115 ± 4 | - | 56.75 ± 1.3 | [13] |
Table 2: In Vivo Pharmacokinetic Parameters of Galantamine Formulations in Rats
| Formulation | Route of Administration | Cmax (ng/mL) in Brain | Tmax (h) in Brain | AUC (0-t) (ng·h/mL) in Brain | Bioavailability Enhancement (vs. Oral Solution) | Reference |
| Galantamine Solution | Oral | - | - | - | - | [4] |
| Galantamine-Chitosan Nanoparticles (G-NP) | Intranasal | Significantly Higher vs. Oral | Delayed vs. Oral | Significantly Higher vs. Oral | Potentiated brain delivery | [4] |
| Galantamine-Loaded SLNs | - | - | - | - | Approximately twice that of plain drug | [1] |
Key Experimental Protocols
Preparation of Galantamine-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsification
This protocol is adapted from the methodology described for preparing galantamine hydrobromide-loaded SLNs.[3]
Materials:
-
Galantamine hydrobromide (GH)
-
Glyceryl behenate (Compritol 888 ATO)
-
Pluronic F-127
-
Tween 80
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Dissolve 20 mg of GH and 250 mg of Pluronic F-127 in a specific volume of deionized water containing a varying concentration of Tween 80 (e.g., 0.5%, 1%, 2%, or 4% w/v).
-
Lipid Phase Preparation: Melt 500 mg of glyceryl behenate at approximately 70°C.
-
Microemulsion Formation: Heat the aqueous phase to the same temperature as the melted lipid phase. Add the aqueous phase to the lipid phase with continuous stirring to form a clear and hot microemulsion. The total volume should be adjusted to 10 mL.
-
Nanoparticle Formation: Disperse the hot microemulsion in cold deionized water (2-4°C) under gentle stirring. The ratio of microemulsion to cold water should be optimized (e.g., 1:10).
-
Purification: The resulting nanoparticle dispersion can be purified by centrifugation or dialysis to remove unentrapped drug and excess surfactant.
-
Characterization: Characterize the prepared SLNs for particle size, PDI, zeta potential, and entrapment efficiency.
In Vitro Blood-Brain Barrier Permeability Assay using bEnd.3 Cells
This protocol outlines a general procedure for assessing the permeability of galantamine formulations across a mouse brain endothelial cell line (bEnd.3) monolayer.[9][10][14]
Materials:
-
bEnd.3 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Collagen or fibronectin for coating
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Galantamine formulation and control solution
-
Lucifer yellow or FITC-dextran (paracellular marker)
-
Analytical equipment for galantamine quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Coat the transwell inserts with collagen or fibronectin. Seed bEnd.3 cells onto the apical (upper) chamber of the inserts at a high density (e.g., 1 x 10^5 cells/cm²).
-
Monolayer Formation: Culture the cells for 3-5 days, changing the medium every other day, until a confluent monolayer is formed.
-
TEER Measurement: Measure the TEER of the cell monolayers to assess their integrity. Only inserts with TEER values above a predetermined threshold should be used.
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the galantamine formulation or control solution to the apical chamber (donor).
-
Add fresh HBSS to the basolateral (lower) chamber (receiver).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of galantamine in all collected samples using a validated analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the transwell membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: Workflow for the development and evaluation of galantamine-loaded SLNs.
Caption: Pathways for brain delivery following intranasal administration.
References
- 1. Galantamine-loaded solid-lipid nanoparticles for enhanced brain delivery: preparation, characterization, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First in human study with a prodrug of galantamine: Improved benefit-risk ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Galantamine nanoparticles outperform oral galantamine in an Alzheimer's rat model: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal Delivery of Nanoformulations: A Potential Way of Treatment for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New this compound-Peptide Derivatives Designed for Prevention and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological study of new this compound-peptide derivatives designed for prevention and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Human P-glycoprotein Transport and Substrate Binding Using a Galantamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Analysis of Galanthamine-Peptide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of galanthamine-peptide derivatives to reduce toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for synthesizing peptide derivatives of this compound?
A1: The main objective is to decrease the toxicity of this compound, a known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] Research has shown that conjugating peptides to this compound can reduce its toxicity by approximately 100 times.[1][2] Additionally, these derivatives can be designed to incorporate other therapeutic properties, such as β-secretase inhibitory activity, which is also relevant to Alzheimer's disease pathology.[1][2]
Q2: What synthetic methodologies are typically employed for creating this compound-peptide derivatives?
A2: Solution-phase synthesis using a fragment condensation approach is a commonly reported method.[1][2] This involves synthesizing the peptide fragment and the this compound moiety separately and then coupling them.
Q3: What are the expected toxicity profiles of these derivatives compared to the parent this compound compound?
A3: this compound-peptide derivatives have demonstrated significantly lower toxicity. Acute toxicity studies in mice have shown that these derivatives can have an LD50 greater than 1000 mg/kg when administered intraperitoneally, indicating a substantial reduction in toxicity.[2][3]
Q4: How is the efficacy of these derivatives typically assessed?
A4: The efficacy of this compound-peptide derivatives is often evaluated through in vitro enzymatic assays and in vivo behavioral studies. Common in vitro assays include measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Some derivatives have shown higher activity against BuChE than this compound itself.[3] In vivo assessments may include behavioral tests in animal models of Alzheimer's disease to evaluate effects on learning and memory.[3]
Troubleshooting Guides
Section 1: Synthesis and Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the final this compound-peptide conjugate. | Inefficient coupling reaction between the peptide and this compound. | - Optimize the coupling reagent and conditions (e.g., temperature, reaction time).- Ensure the purity of the starting materials (peptide and this compound derivative).- Consider using a different linker if the steric hindrance is a suspected issue. |
| Degradation of the peptide or this compound during the reaction. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use milder reaction conditions if possible. | |
| Difficulty in purifying the final conjugate. | The conjugate has similar chromatographic properties to the starting materials or byproducts. | - Optimize the HPLC purification method. Try a different column, mobile phase, or gradient.[4]- Consider using a different purification technique, such as size-exclusion chromatography, if applicable. |
| Incomplete removal of protecting groups from the peptide. | Suboptimal cleavage conditions during solid-phase peptide synthesis. | - Increase the concentration of the cleavage reagent (e.g., trifluoroacetic acid).- Extend the cleavage time. |
Section 2: Compound Characterization
| Problem | Potential Cause | Troubleshooting Steps |
| Ambiguous NMR spectra of the final conjugate. | The presence of impurities or conformational isomers. | - Repurify the compound using HPLC.- Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation. |
| Broad peaks in the NMR spectrum. | - This could be due to aggregation. Try acquiring the spectrum at a higher temperature or in a different solvent.- Ensure the sample is fully dissolved. | |
| Unexpected mass in mass spectrometry analysis. | Incomplete reaction or the presence of adducts. | - Analyze the mass of potential side products based on the reaction scheme.- Check for common adducts (e.g., sodium, potassium) and adjust the data processing accordingly. |
Section 3: In Vitro Toxicity Assays (MTT Assay)
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates in the cell culture medium. | Poor aqueous solubility of the this compound-peptide derivative. | - Dissolve the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium.[5]- Gently warm and vortex the solution to aid dissolution.[5]- Determine the solubility limit of the compound in the medium and test concentrations below this limit.[5] |
| Inconsistent or non-reproducible results. | Uneven cell seeding or issues with the MTT reagent. | - Ensure a single-cell suspension before seeding the plates.- Check the expiration date and proper storage of the MTT reagent.- Ensure complete solubilization of the formazan crystals before reading the absorbance. |
| High background absorbance. | The compound reacts with the MTT reagent. | - Include a control well with the compound and MTT reagent but no cells to measure any direct reaction.- If a reaction occurs, consider using a different viability assay (e.g., CellTiter-Glo). |
Section 4: In Vivo Acute Toxicity Studies
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in animal responses to the compound. | Inherent biological variability. | - Increase the number of animals per group to improve statistical power.- Ensure consistent handling and dosing procedures for all animals. |
| Issues with compound formulation and administration. | - Ensure the compound is fully dissolved or uniformly suspended in the vehicle before administration.- Use precise dosing techniques to ensure each animal receives the correct dose. | |
| Unexpected mortality at low doses. | The peptide derivative may have a different toxicity mechanism than this compound. | - Conduct a dose-range-finding study with a small number of animals before the main study.- Carefully observe the animals for any signs of toxicity and record them systematically. |
Experimental Protocols
Protocol 1: Synthesis of this compound-Peptide Derivatives (General Approach)
This protocol outlines a general solution-phase fragment condensation approach.
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
The peptide should have a reactive group (e.g., a free amine or carboxylic acid) for conjugation to this compound.
-
Protecting groups should be used for reactive side chains of amino acids.
-
-
Modification of this compound:
-
Introduce a linker with a reactive functional group at a suitable position on the this compound molecule (e.g., position 6 or 11).[3]
-
-
Conjugation:
-
Dissolve the modified this compound and the peptide in a suitable organic solvent (e.g., DMF).
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Deprotection:
-
If protecting groups are present on the peptide, remove them using appropriate deprotection reagents (e.g., TFA).
-
-
Purification:
-
Purify the final this compound-peptide derivative using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound-peptide derivatives on a cell line such as Neuro-2a.[1][2]
-
Cell Seeding:
-
Seed Neuro-2a cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound-peptide derivative in DMSO.
-
Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Protocol 3: In Vivo Acute Toxicity Study (LD50 Determination)
This protocol describes a general procedure for determining the acute toxicity of a this compound-peptide derivative in mice.
-
Animals:
-
Use healthy, adult mice of a single strain (e.g., ICR mice), weighing 18-22 grams.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Dose Preparation and Administration:
-
Prepare solutions or suspensions of the test compound in a suitable vehicle (e.g., saline, PBS).
-
Administer the compound to the mice via the desired route (e.g., intraperitoneal injection).
-
-
Procedure (Up-and-Down Method as an example):
-
Start with a single animal at a dose estimated to be near the LD50.
-
Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
The dose progression is typically based on a fixed factor (e.g., 1.5 or 2).
-
Continue this process until a sufficient number of reversals (survival followed by death, or vice versa) have been observed.
-
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, breathing), and changes in body weight at regular intervals for up to 14 days.
-
-
Data Analysis:
-
Calculate the LD50 value and its confidence interval using appropriate statistical methods (e.g., Probit analysis or the maximum likelihood method).
-
Data Presentation
Table 1: Comparative Toxicity of this compound and its Peptide Derivatives
| Compound | Administration Route | LD50 (mg/kg) in mice | Reference |
| This compound | Intraperitoneal | ~10 | [1][2] (Implied, as derivatives are ~100x less toxic) |
| This compound-Peptide Derivative 1 | Intraperitoneal | > 1000 | [3] |
| This compound-Peptide Derivative 2 | Intraperitoneal | > 1000 | [2] |
Table 2: In Vitro Efficacy of this compound and its Peptide Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Acetylcholinesterase | Varies with assay conditions | - |
| This compound | Butyrylcholinesterase | Varies with assay conditions | [3] |
| This compound-Peptide Derivative A | Butyrylcholinesterase | ~10 times more active than this compound | [3] |
| This compound-Peptide Derivative B | Butyrylcholinesterase | ~10 times more active than this compound | [3] |
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound-peptide derivatives.
Caption: Signaling pathway showing the dual mechanism of action of some this compound-peptide derivatives.
Caption: Logical relationship illustrating the strategy to reduce this compound toxicity.
References
- 1. Synthesis of New this compound-Peptide Derivatives Designed for Prevention and Treatment of Alzheimer's Disease [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Peptide Derivatives of this compound Designed for Prevention and Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting and validation of HPLC methods for galanthamine analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analysis of galanthamine using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
1. Peak Shape Problems: Tailing or Fronting
-
Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?
-
Answer: Asymmetrical peaks are a common issue in HPLC.[1] Here are the likely causes and how to address them:
-
Peak Tailing:
-
Cause: Strong interaction between basic analytes like this compound and acidic silanol groups on the silica-based column packing.[1] This can be exacerbated by the loss of end-capping on the stationary phase.[1]
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled and buffered. Operating at a pH +/- 2 units away from the analyte's pKa can help.
-
Use a Different Column: Employ a column with high-purity silica or one that is end-capped to minimize silanol interactions.
-
Guard Column: Contaminants from the sample matrix accumulating on the guard column can cause tailing. Replacing the guard column can resolve this issue.[1]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the sample concentration or injection volume.
-
-
-
Peak Fronting:
-
2. Baseline Issues: Noise or Drift
-
Question: I'm observing a noisy or drifting baseline in my chromatogram. How can I fix this?
-
Answer: Baseline instability can obscure peaks and affect quantification.[5]
-
Baseline Noise (Short-term, irregular fluctuations): [6]
-
Cause: Air bubbles in the mobile phase or detector, contaminated solvents, or issues with the pump or detector.[7][8]
-
Solution:
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed using an online degasser or by helium sparging.[8] Sonication alone is often insufficient.[8]
-
Fresh, High-Purity Solvents: Prepare mobile phase fresh daily using HPLC-grade solvents.[5] Some additives like Trifluoroacetic Acid (TFA) can degrade and increase baseline noise.[5]
-
System Flush: Flush the system thoroughly to remove any contaminants.
-
Check for Leaks: Inspect all fittings and connections for leaks.
-
-
-
Baseline Drift (Gradual, steady trend): [6]
-
Cause: Changes in mobile phase composition during a gradient run, temperature fluctuations, or a non-equilibrated column.[5]
-
Solution:
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.[5]
-
Temperature Control: Use a column oven to maintain a stable temperature.
-
Mobile Phase Preparation: For gradient elution, ensure the mobile phase components are well-mixed and of high quality to minimize refractive index differences.[5]
-
-
-
3. Retention Time Variability
-
Question: The retention time for my this compound peak is shifting between injections. What could be the cause?
-
Answer: Consistent retention times are crucial for peak identification.[9] Variations can be caused by several factors:
-
Cause: Changes in mobile phase composition, flow rate fluctuations, or column temperature variations.[10] Poor reproducibility can also stem from variations in sample preparation.[10]
-
Solution:
-
Mobile Phase: Prepare the mobile phase carefully and consistently. Premixing solvents can improve consistency over online mixing.
-
Pump Performance: Check the pump for leaks and ensure it is delivering a constant flow rate.
-
Temperature: Use a column oven for stable temperature control.
-
Column Equilibration: Ensure the column is fully equilibrated before each injection.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are typical starting conditions for a reversed-phase HPLC method for this compound?
-
Q2: How should I prepare my sample for HPLC analysis?
-
A2: For pharmaceutical formulations, this typically involves dissolving the tablet or capsule contents in a suitable diluent (often the mobile phase), sonicating to ensure complete dissolution, and filtering through a 0.45 µm filter to remove particulates before injection.[11][12] For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is often necessary to remove interfering substances.[14][15][16]
-
-
Q3: What are the key parameters for validating an HPLC method for this compound?
-
Q4: My this compound peak is not resolving well from other peaks. How can I improve resolution?
-
A4: To improve resolution, you can try optimizing the mobile phase composition (e.g., changing the organic solvent ratio or pH), using a column with a different stationary phase or smaller particle size, or adjusting the flow rate.[10]
-
Quantitative Data Summary
The following table summarizes typical parameters from validated HPLC methods for this compound analysis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS-3V (150 x 4.6 mm, 5µ)[11] | Phenomenex C18 (250 x 4.6 mm, 5µm)[13] | RP C18 ODC Spherisorb (250 x 4.6 mm, 5 µm)[17] | Octadecylsilane carbon column[12] |
| Mobile Phase | Phosphate buffer:Acetonitrile (75:25 v/v)[11] | 1 mM Ammonium formate:Acetonitrile (30:70 v/v)[13] | 50 mM Disodium hydrogenphosphate:Acetonitrile (80:20 v/v)[17] | Gradient elution with Buffer and Acetonitrile[12] |
| Flow Rate | 1.0 mL/min[11] | 0.4 mL/min[13] | 1.5 mL/min[17] | Not Specified |
| Detection (UV) | 230 nm[11] | 289 nm[13] | 280 nm[17] | 230 nm[12] |
| Retention Time | 4.2 min[11] | Not Specified | 3.179 min[17] | Not Specified |
| Linearity Range | 6-30 µg/mL[11] | 100-1000 µg/mL[13] | 10-1000 ng/mL[17] | From 8 µg/mL[12] |
| Correlation (r²) | 0.999[11] | Not Specified | Not Specified | 0.999[12] |
Experimental Protocols
Protocol 1: Analysis of this compound Hydrobromide in Pharmaceutical Formulations [11]
-
Mobile Phase Preparation: Prepare a mixture of phosphate buffer and acetonitrile in a 75:25 v/v ratio. Filter and degas the solution.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound hydrobromide reference standard in the mobile phase to create a stock solution. Prepare working standards by serial dilution to cover the concentration range of 6-30 µg/mL.
-
Sample Preparation: Weigh the contents of twenty capsules and calculate the average weight. Take an amount of powder equivalent to 10 mg of this compound hydrobromide and dissolve it in 10 mL of mobile phase. Sonicate for 20 minutes and then filter the solution through a 0.45 µm nylon membrane filter. Dilute the filtered solution appropriately with the mobile phase to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm, 5µ)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution and quantify the amount of this compound hydrobromide by comparing the peak area with the calibration curve.
Visualizations
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. labtech.tn [labtech.tn]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. scispace.com [scispace.com]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatographic determination of this compound, a long-acting anticholinesterase drug, in serum, urine and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. ijpras.com [ijpras.com]
refining purification protocols for galanthamine from crude plant extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining galanthamine purification protocols from crude plant extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the extraction and purification of this compound.
Liquid-Liquid Extraction (LLE)
-
Question: Why is a persistent emulsion forming during my liquid-liquid extraction, and how can I resolve it?
-
Answer: Emulsion formation is a common issue when partitioning the crude plant extract between an aqueous acid and an organic solvent. This is often caused by the presence of surfactants, phospholipids, and other amphipathic molecules in the plant matrix.
-
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of a stable emulsion.
-
Salting Out: Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help to resolve the emulsion.
-
-
-
-
Question: My this compound yield is low after the initial acid-base extraction. What are the potential causes and solutions?
-
Answer: Low yields can result from incomplete extraction from the plant material, degradation of the alkaloid, or inefficient partitioning between the aqueous and organic phases. The industrial standard for this compound recovery from plant material is often only around 50%.
-
Troubleshooting Steps:
-
pH Optimization: Ensure the pH of the aqueous solution is optimized for both the acidic and basic extraction steps. For the initial acidic extraction, a pH of around 4 is often used. During the subsequent basification to extract the free base into an organic solvent, a pH of 9-10 is recommended.
-
Solvent Selection: The choice of organic solvent is critical. While diethyl ether and chloroform are commonly used, solvents like toluene and ethyl acetate have also been shown to be effective. The selectivity of the solvent can impact the co-extraction of impurities.
-
Multiple Extractions: Perform multiple, smaller volume extractions rather than a single large volume extraction to improve efficiency.
-
Plant Material Preparation: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
-
-
-
Column Chromatography
-
Question: I'm observing peak tailing and poor separation during column chromatography of the crude this compound extract. How can I improve the resolution?
-
Answer: Peak tailing and poor separation can be caused by interactions between the polar alkaloid and the acidic silanol groups on the silica gel stationary phase, or by using an inappropriate solvent system.
-
Troubleshooting Steps:
-
Use of Basic Modifiers: Add a small amount of a base, such as ammonia or diethylamine, to the mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.
-
Alternative Stationary Phases: Consider using alumina or a deactivated silica gel for the purification of sensitive compounds.
-
Solvent System Optimization: Systematically vary the polarity of the mobile phase to achieve optimal separation. A common mobile phase for this compound purification on silica gel is a mixture of chloroform and methanol with a basic modifier.
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal volume of solvent to achieve a narrow starting band. Dry loading the sample onto a small amount of silica can also improve resolution.
-
-
-
-
Question: My this compound seems to be degrading on the silica gel column. What can I do to prevent this?
-
Answer: The acidic nature of silica gel can cause the degradation of some sensitive compounds.
-
Troubleshooting Steps:
-
Deactivated Silica: Use silica gel that has been deactivated by treatment with water or a base.
-
Alternative Adsorbents: Florisil or alumina can be less harsh alternatives to silica gel for the purification of acid-sensitive compounds.
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.
-
-
-
Quantitative Data Presentation
The following tables summarize quantitative data for different this compound purification techniques to facilitate comparison.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Plant Material | Solvent(s) | Key Parameters | This compound Yield | Purity | Reference |
| Soxhlet Extraction | Narcissus pseudonarcissus | Methanol | Exhaustive | ~3.50 mg/g | Not specified | |
| Pressurized Water Extraction (PWE) | Narcissus pseudonarcissus | Water | 70 °C, 150 bar, 45 min | ~3.50 mg/g | Not specified | |
| Acid-Base Extraction | Narcissus pseudonarcissus | 1% HBr in water, Dichloromethane | 65 °C, 3 h | ~2.65 mg/g | Not specified | |
| Ultrasound-Assisted Extraction (UAE) | Galanthus woronowii | Not specified | 32.89 min, 40.70 mL/g solvent/material ratio | 0.470% | Not specified | |
| Supercritical Fluid Extraction (SFE) | Lycoris or Galanthus raw materials | CO2 with ethanol as entrainer | 70°C, 30MPa | 98% extraction rate | Not specified |
Table 2: Chromatographic Purification of this compound
| Chromatography Technique | Stationary Phase | Mobile Phase/Eluent | Recovery/Yield | Purity | Reference |
| Solid-Phase Extraction (SPE) | Oasis MCX cartridges | Methanol-10% ammonia solution (3:1, v/v) | 80-100% | Not specified | |
| Counter-Current Chromatography (CCC) | Not specified | Not specified | Not specified | >99% | |
| Column Chromatography (Recrystallization) | Alumina | Isopropanol | Not specified | >99% (after recrystallization) |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound purification.
1. Protocol for Acid-Base Extraction of this compound
-
Objective: To extract and perform an initial purification of this compound from plant material.
-
Materials:
-
Dried and powdered plant material (e.g., Narcissus bulbs)
-
2% Sulfuric Acid (H₂SO₄)
-
Diethyl ether or other suitable organic solvent
-
25% Ammonium hydroxide (NH₄OH)
-
Chloroform or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Macerate the powdered plant material in methanol at room temperature.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Dissolve the residue in 2% sulfuric acid to protonate the alkaloids, making them water-soluble.
-
Wash the acidic aqueous solution with diethyl ether to remove neutral and acidic impurities. Discard the ether layer.
-
Basify the aqueous phase to a pH of 9-10 with 25% ammonium hydroxide to deprotonate the this compound, making it soluble in organic solvents.
-
Extract the aqueous solution multiple times with chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude alkaloid extract containing this compound.
-
2. Protocol for Solid-Phase Extraction (SPE) Cleanup
-
Objective: To further purify the crude this compound extract.
-
Materials:
-
Crude alkaloid extract
-
SPE cartridge (e.g., Oasis MCX)
-
Methanol
-
10% Ammonia solution
-
-
Procedure:
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Dissolve the crude extract in an appropriate solvent and load it onto the cartridge.
-
Wash the cartridge with a solvent that removes impurities while retaining the this compound.
-
Elute the this compound from the cartridge using a mixture of methanol and 10% ammonia solution (e.g., 3:1 v/v).
-
Collect the eluate and evaporate the solvent to obtain the purified this compound fraction.
-
3. Protocol for HPLC Analysis of this compound Purity
-
Objective: To determine the purity of this compound fractions.
-
Instrumentation and Conditions:
-
HPLC System: With UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and acetonitrile. A common mobile phase is a ratio of 97:3 (v/v) buffer to acetonitrile for mobile phase A and 25:75 (v/v) for mobile phase B in a gradient elution.
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 35°C.
-
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Dissolve the purified sample in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound.
-
Calculate the purity of the sample by comparing its peak area to that of the standards.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound from plant extracts.
Decision Tree for Troubleshooting Emulsion Formation
Caption: A decision-making guide for resolving emulsions in liquid-liquid extraction.
Technical Support Center: Addressing the Rapid Elimination of Galanthamine in Pharmacokinetic Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid elimination of galanthamine in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a shorter than expected half-life for this compound in our preclinical study. What are the potential reasons?
A1: The rapid elimination of this compound is a known characteristic, with a terminal half-life of about 7 hours in healthy individuals[1]. Several factors can contribute to a shorter-than-expected half-life in your preclinical models:
-
Metabolic Pathways: Galantamine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4[2][3][4]. The expression and activity of these enzymes can vary significantly between species, potentially leading to faster metabolism in your animal model compared to humans.
-
Renal Clearance: A significant portion of galantamine is excreted unchanged in the urine, accounting for approximately 20-25% of its total plasma clearance[1][5]. Differences in renal function and efficiency between species can influence the rate of elimination.
-
Genetic Polymorphisms: In human studies, genetic variations in the CYP2D6 enzyme lead to different metabolic phenotypes ("poor" vs. "extensive" metabolizers), affecting this compound clearance[1][6]. While less characterized in preclinical models, genetic differences within animal strains could contribute to variability.
Q2: Our plasma concentration data for galantamine shows high inter-individual variability. How can we address this?
A2: High inter-individual variability is a common challenge in this compound research. Key factors to consider and control for include:
-
Genetic Background: As mentioned, CYP2D6 polymorphism is a major contributor to variability in humans[1][6]. If feasible, genotyping your animal models for relevant CYP homologs could help explain some of the variance.
-
Hepatic and Renal Function: Even subtle differences in liver and kidney function among study subjects can impact this compound's metabolism and excretion[1][5][7]. Ensure that all animals are healthy and have comparable organ function.
-
Drug-Drug Interactions: Co-administration of other compounds that are substrates, inhibitors, or inducers of CYP2D6 or CYP3A4 can significantly alter galantamine's pharmacokinetics[1][4][5]. Carefully review all administered substances, including vehicle components. For instance, ketoconazole (a CYP3A4 inhibitor) and paroxetine (a CYP2D6 inhibitor) have been shown to increase galantamine's bioavailability[4][5].
-
Food Effect: While food does not significantly affect the overall exposure (AUC) of galantamine, it can delay the time to reach maximum concentration (Tmax) and reduce the peak concentration (Cmax)[1][5][8]. Standardizing the feeding schedule of your animals is crucial for consistent results.
Q3: We are struggling with the sensitivity and reproducibility of our galantamine bioanalytical assay. What are the recommended methods?
A3: Accurate quantification of galantamine in biological matrices is critical for reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted method due to its high sensitivity and selectivity[9][10][11][12].
-
Sample Preparation: Simple liquid-liquid extraction (LLE) is a common and effective method for extracting galantamine from plasma[9][10][11][12].
-
Chromatography: Reverse-phase chromatography using a C18 or C4 column is typically employed for separation[9][11][12].
-
Detection: Mass spectrometry in the multiple reaction monitoring (MRM) mode provides the necessary sensitivity and specificity for detecting galantamine and an internal standard[11].
For a detailed protocol, please refer to the Experimental Protocols section below.
Troubleshooting Guides
Issue 1: Unexpectedly Low Bioavailability
Possible Causes:
-
P-glycoprotein (P-gp) Efflux: Galantamine is a substrate of the P-gp efflux transporter at the blood-brain barrier, which can limit its central nervous system penetration[13][14]. P-gp is also present in the intestine and can reduce oral absorption.
-
First-Pass Metabolism: Extensive metabolism in the liver upon oral administration can significantly reduce the amount of unchanged drug reaching systemic circulation.
Troubleshooting Steps:
-
Administer a P-gp inhibitor: Co-administration with a known P-gp inhibitor can help determine the extent of P-gp-mediated efflux.
-
Compare Oral vs. Intravenous Administration: Conducting a study with both oral and intravenous administration will allow for the calculation of absolute bioavailability and help differentiate between poor absorption and high first-pass metabolism.
-
Consider Alternative Formulations: Novel formulations such as intranasal nanoparticles have been shown to enhance brain delivery and delay elimination, potentially bypassing first-pass metabolism and P-gp efflux[15][16]. Transdermal patches are also being explored to avoid gastrointestinal side effects and provide controlled release[17][18].
Issue 2: Inconsistent Results with Extended-Release (ER) Formulations
Possible Causes:
-
"Dose-dumping": A rapid and unintended release of the entire drug dose from the formulation.
-
Incomplete Drug Release: The formulation may not be releasing the drug as expected over the desired time course.
-
Food Effects: While immediate-release formulations are affected by food in terms of Cmax and Tmax, the impact on ER formulations should be characterized[8].
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Conduct thorough in vitro dissolution studies under various pH conditions to ensure the formulation's release profile is consistent and as designed.
-
Pharmacokinetic Modeling: Utilize pharmacokinetic modeling to simulate and predict the in vivo performance of the ER formulation based on in vitro data.
-
Controlled Feeding Studies: Perform studies in both fed and fasted states to assess any potential food effects on the release profile of your ER formulation[8].
Data Presentation
Table 1: Key Pharmacokinetic Parameters of Galantamine in Humans
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~90% | [1][2][3] |
| Terminal Half-Life | ~7 hours | [1][5] |
| Time to Peak Concentration (Tmax) - Immediate Release | ~1 hour | [1][5] |
| Time to Peak Concentration (Tmax) - Extended Release | ~4 hours | [5] |
| Plasma Protein Binding | 18% | [1] |
| Volume of Distribution | 175 L | [1] |
| Renal Clearance | ~20-25% of total clearance | [1][3][5] |
| Primary Metabolic Enzymes | CYP2D6 and CYP3A4 | [2][3][4] |
Experimental Protocols
Protocol 1: Quantification of Galantamine in Plasma using LC-MS/MS
This protocol is a generalized procedure based on commonly cited methods[9][10][11][12].
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., carbamazepine, loratadine, or glimepiride)[9][11][12]. b. Add 50 µL of a basifying agent (e.g., 0.1 M NaOH). c. Add 1 mL of extraction solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate)[9][19]. d. Vortex for 5 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: C18 reverse-phase column (e.g., Hypurity C4, 150 x 4.6 mm, 5 µm)[9].
- Mobile Phase: Isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate)[9].
- Flow Rate: 0.8 mL/min[9].
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
- This compound: m/z 288.2 -> 213.2[12]
- Internal Standard (example: Loratadine): m/z 383 -> 337[11]
3. Calibration and Quality Control:
- Prepare a calibration curve using blank plasma spiked with known concentrations of galantamine.
- Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples.
Visualizations
Caption: Major metabolic and elimination pathways of this compound.
References
- 1. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Galantamine - Wikipedia [en.wikipedia.org]
- 5. A review of clinical pharmacokinetics and pharmacodynamics of galantamine, a reversible acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Pharmacokinetics of extended-release and immediate-release formulations of galantamine at steady state in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Human P-glycoprotein Transport and Substrate Binding Using a Galantamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of human P-glycoprotein transport and substrate binding using a galantamine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Galantamine nanoparticles outperform oral galantamine in an Alzheimer's rat model: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation and evaluation of galantamine gel as drug reservoir in transdermal patch delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Effects of Galantamine on NMDA Receptor Potentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of galantamine's effects on N-methyl-D-aspartate (NMDA) receptor potentiation against other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of galantamine's mechanism of action.
Quantitative Data Summary
The following table summarizes the quantitative effects of galantamine and its alternatives—memantine and donepezil—on NMDA receptor function. The data is compiled from various studies to provide a comparative overview.
| Compound | Concentration | Experimental Model | Key Effect on NMDA Receptor Function | Source |
| Galanthamine | 1 µM | Rat Cortical Neurons | Potentiation: ~130% of control NMDA current | [1] |
| 0.01 - 10 µM | Rat Cortical Neurons | Bell-shaped dose-response potentiation of NMDA currents | [1] | |
| Memantine | 10 µM | Substantia Nigra Pars Compacta Dopamine Neurons | Inhibition: 47.9% of NMDA-induced current | [2] |
| 10 µM | Rat Hippocampal Slices | Inhibition: 13.9% of NMDAR-mediated EPSCs | [2] | |
| 2.5 µM | Not Specified | Blockade: IC50 for synaptic NMDA receptors | [3] | |
| 22 nM | Not Specified | Blockade: IC50 for extrasynaptic NMDA receptors | [3] | |
| Donepezil | 0.01 - 1 µM | Rat Bipolar Cortical Neurons | Potentiation of NMDA currents | [4] |
| 1 - 10 µM | Rat Multipolar Cortical Neurons | Suppression of NMDA currents | [4] | |
| 0.5 µM | Rat Hippocampal Pyramidal Neurons | No significant effect on NMDA currents | [5] | |
| 10 µM | Rat Hippocampal Pyramidal Neurons | Significant suppression of NMDA currents | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Currents
This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal culture (e.g., rat cortical neurons) plated on glass coverslips.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, and 0.1 glycine, pH adjusted to 7.2 with NaOH.
-
Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
NMDA and test compounds (this compound, Memantine, Donepezil).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Fabricate recording pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a neuron with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane by applying a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -70 mV.
-
Record baseline NMDA-evoked currents by applying a brief pulse of NMDA (e.g., 100 µM) via a perfusion system.
-
Bath-apply the test compound (e.g., 1 µM this compound) for a designated period.
-
Record NMDA-evoked currents again in the presence of the test compound.
-
Wash out the test compound and record recovery of the NMDA-evoked current.
-
Analyze the data by comparing the peak amplitude of the NMDA-evoked currents before, during, and after application of the test compound.
Protein Kinase C (PKC) Activity Assay
This protocol measures the activity of PKC, a key downstream effector in the this compound-induced potentiation of NMDA receptors.
Materials:
-
Cell lysates from neurons treated with or without this compound.
-
PKC immunoprecipitation antibody.
-
Protein A/G agarose beads.
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate).
-
[γ-³²P]ATP.
-
P81 phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Lyse the treated and untreated neuronal cells in a suitable lysis buffer.
-
Immunoprecipitate PKC from the cell lysates using a specific PKC antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the immunoprecipitates in the kinase assay buffer containing the PKC substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Compare the PKC activity in lysates from this compound-treated cells to that of untreated controls.
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of a compound to protect neurons from NMDA-induced excitotoxicity.
Materials:
-
Primary neuronal cultures in a 96-well plate.
-
NMDA.
-
Test compounds (this compound, Memantine, Donepezil).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Culture primary neurons in a 96-well plate to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration.
-
Induce excitotoxicity by exposing the cells to a high concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 24 hours). Include control wells with no NMDA and wells with NMDA but no test compound.
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, no NMDA) and compare the protective effects of the different compounds.
References
- 1. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 2. Memantine block depends on agonist presentation at the NMDA receptor in substantia nigra pars compacta dopamine neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of N-methyl-D-aspartate receptors by donepezil in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil in a Narrow Concentration Range Augments Control and Impaired by Beta-Amyloid Peptide Hippocampal LTP in NMDAR-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Galantamine and Rivastigmine in Dementia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of galantamine and rivastigmine, two prominent cholinesterase inhibitors used in the management of dementia, particularly Alzheimer's disease. The following sections present a synthesis of preclinical and clinical data, detailed experimental methodologies, and visualizations of the drugs' mechanisms of action to aid in research and development efforts.
Executive Summary
Galantamine and rivastigmine are both effective in providing symptomatic relief in dementia by inhibiting acetylcholinesterase (AChE), thereby increasing the levels of acetylcholine in the brain. However, they exhibit distinct pharmacological profiles. Rivastigmine is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while galantamine is a selective AChE inhibitor that also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).
Preclinical studies in dementia models suggest that rivastigmine may be more potent in reducing oxidative stress and improving motor function, while galantamine shows greater efficacy in inhibiting AChE and preventing the aggregation of amyloid-beta 42 (Aβ-42). Clinical evidence from meta-analyses and head-to-head trials indicates that both drugs offer modest benefits in stabilizing or slowing the decline in cognition, function, and global assessment in patients with mild to moderate Alzheimer's disease. The choice between these agents may depend on the specific symptom profile of the patient and tolerability.
Preclinical Efficacy in Dementia Models
A key preclinical study utilizing a transgenic Drosophila model of Alzheimer's disease expressing human Aβ-42 provides a direct comparison of galantamine and rivastigmine. The findings from this study are summarized below.
| Parameter | Galantamine | Rivastigmine | Key Findings |
| Motor Function (Climbing Ability) | Dose-dependent increase of 1.14, 1.32, and 1.62-fold at 0.1, 1, and 10 mM, respectively.[1] | Dose-dependent increase of 1.27, 1.49, and 1.74-fold at 0.1, 1, and 10 mM, respectively.[1] | Rivastigmine showed a slightly greater improvement in climbing ability compared to galantamine at equivalent doses.[1] |
| Acetylcholinesterase (AChE) Inhibition | Dose-dependent decrease of 1.46, 1.66, and 1.99-fold in AChE activity at 0.1, 1, and 10 mM, respectively.[1] | Dose-dependent decrease of 1.15, 1.36, and 1.42-fold in AChE activity at 0.1, 1, and 10 mM, respectively.[1] | Galantamine was a more potent inhibitor of acetylcholinesterase compared to rivastigmine.[1][2] |
| Oxidative Stress (Thiobarbituric Acid Reactive Substances - TBARS) | Significant decrease of 1.24 and 1.53-fold at 1 and 10 mM, respectively.[1] | Significant dose-dependent decrease of 1.26, 1.44, and 1.69-fold at 0.1, 1, and 10 mM, respectively.[1] | Rivastigmine was more effective in reducing oxidative stress markers.[1][2] |
| Amyloid-beta (Aβ-42) Aggregation | More effectively prevents the formation of Aβ-42 aggregates.[1][2] | Less effective in preventing Aβ-42 aggregate formation compared to galantamine.[1][2] | Galantamine demonstrated a superior effect in preventing the formation of amyloid plaques.[1][2] |
| Lifespan | Effective in increasing the lifespan of AD flies.[1][2] | Effective in increasing the lifespan of AD flies.[1][2] | Both drugs were found to be effective in increasing lifespan.[1][2] |
In a study using the APP23 mouse model of Alzheimer's disease, both galantamine and rivastigmine were found to reduce cognitive deficits in the Morris water maze.[3] The optimal daily doses for improving cognitive function were determined to be 1.25 mg/kg for galantamine and 0.5 mg/kg for rivastigmine administered via intraperitoneal injections.[3]
Clinical Efficacy in Dementia
Numerous clinical trials have evaluated the efficacy of galantamine and rivastigmine in patients with dementia. The data largely comes from placebo-controlled trials and a limited number of head-to-head comparisons.
Cognitive Function
Meta-analyses of placebo-controlled trials have shown that both galantamine and rivastigmine lead to modest improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).
| Drug | Pooled Standardized Mean Difference vs. Placebo (95% CI) | Pooled Weighted Mean Difference in ADAS-cog score vs. Placebo (95% CI) |
| Galantamine | 0.27 (0.18 to 0.36)[4] | -2.76 (-3.17 to -2.34)[4] |
| Rivastigmine | 0.26 (0.11 to 0.40)[4] | -3.01 (-3.80 to -2.21)[4] |
An open-label, head-to-head comparative study provided the following results at 6 months:
| Outcome Measure | Galantamine (change from baseline) | Rivastigmine (change from baseline) |
| ADAS-cog | "no change" (< 0.2 points)[5] | +1.29 points (improvement)[5] |
| MMSE | -1.19 points (decline)[5] | "no change"[5] |
Functional and Global Outcomes
Both drugs have demonstrated benefits in activities of daily living and global clinical impression.
| Drug | Pooled Standardized Mean Difference in Functional Outcome vs. Placebo (95% CI) | Pooled Relative Risk of Global Response vs. Placebo (95% CI) |
| Galantamine | 0.27 (0.18 to 0.36)[4] | 1.15 (0.96 to 1.39)[4] |
| Rivastigmine | 0.26 (0.11 to 0.40)[4] | 1.64 (1.29 to 2.09)[4] |
In the open-label head-to-head study, at 6 months, patients treated with rivastigmine showed a smaller decline in Instrumental Activities of Daily Living (IADL) and no change in Activities of Daily Living (ADL), while galantamine-treated patients showed a decline in both measures.[5]
Mechanisms of Action
The therapeutic effects of galantamine and rivastigmine are primarily attributed to their ability to increase acetylcholine levels in the brain. However, their specific mechanisms of action differ, which may account for the variations in their efficacy profiles.
Rivastigmine: Dual Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Rivastigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] As Alzheimer's disease progresses, AChE activity declines while BuChE activity increases, taking over the role of acetylcholine hydrolysis.[7] Therefore, the dual inhibition by rivastigmine may offer a sustained benefit throughout the course of the disease.
Caption: Rivastigmine's dual inhibition of AChE and BuChE.
Galantamine: AChE Inhibition and Nicotinic Receptor Modulation
Galantamine is a selective inhibitor of AChE.[8] In addition, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[9] This means it binds to a site on the nAChR that is different from the acetylcholine binding site, and in doing so, it enhances the receptor's response to acetylcholine. This modulation can lead to increased intracellular calcium levels and neurotransmitter release.[10][11]
References
- 1. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Symptomatic effect of donepezil, rivastigmine, galantamine and memantine on cognitive deficits in the APP23 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 7. Galantamine: a randomized, double-blind, dose comparison in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric modulation of alpha 7 nicotinic acetylcholine receptors - UCL Discovery [discovery.ucl.ac.uk]
- 9. Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Alpha7 Nicotinic Receptors: Mechanistic Insight through Metadynamics and Essential Dynamics [cris.unibo.it]
- 11. scispace.com [scispace.com]
A Comparative Meta-Analysis of Galanthamine in Alzheimer's Disease Trials: Efficacy and Safety Profile
This guide provides a comprehensive meta-analysis of galanthamine's efficacy and safety in the treatment of mild to moderate Alzheimer's disease (AD), drawing upon data from multiple randomized controlled trials (RCTs). The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available evidence to inform further research and clinical understanding.
Experimental Protocols
The data presented in this guide are derived from meta-analyses of numerous RCTs. The methodologies of these primary trials generally adhered to the following standards:
-
Study Design: The included studies were typically double-blind, placebo-controlled, parallel-group, randomized trials.
-
Participant Criteria: Participants were individuals diagnosed with probable Alzheimer's disease, usually in the mild to moderate stages of the condition. Key inclusion criteria often involved specific scores on the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Intervention: Patients were randomly assigned to receive either this compound at various dosages (commonly 8 mg/day, 16 mg/day, 24 mg/day, or 32 mg/day) or a placebo. The treatment duration in these trials typically ranged from 3 to 6 months.
-
Outcome Measures: Efficacy was primarily assessed using standardized scales to measure changes in cognitive function, global clinical state, activities of daily living, and behavioral symptoms. Safety and tolerability were evaluated by monitoring the incidence of adverse events and the rate of study discontinuation.
The primary outcome measures discussed in the meta-analyses include:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized test to assess the severity of cognitive symptoms of dementia.
-
Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus): A global assessment of change in a patient's condition, considering both the clinician's and caregiver's perspectives.
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): An inventory that assesses the ability of patients to perform daily activities.
-
Neuropsychiatric Inventory (NPI): A tool used to assess a range of behavioral and psychological symptoms common in dementia.
Efficacy of this compound: A Quantitative Synthesis
Meta-analyses consistently demonstrate that this compound, at doses of 16-32 mg/day, provides statistically significant cognitive and functional benefits for patients with mild to moderate Alzheimer's disease compared to placebo.[1][2][3]
Table 1: Meta-Analysis of this compound Efficacy Outcomes (Change from Baseline)
| Outcome Measure | This compound Dosage | Mean Difference (MD) / Odds Ratio (OR) vs. Placebo | 95% Confidence Interval (CI) | Key Findings |
| Cognitive Function (ADAS-Cog) | 16-32 mg/day (at 6 months) | MD: -2.86 to -3.15 | (-3.70 to -2.43) | Significant improvement in cognitive function.[4][5] A 4-point improvement was observed in some trials.[1][2] |
| Global Clinical State (CIBIC-Plus) | 16-32 mg/day (at 6 months) | OR: 1.30 | (1.06 to 1.60) | Clinically meaningful improvement in global status.[4][5] |
| Activities of Daily Living (ADCS-ADL) | 16 and 24 mg/day | - | - | Improvements noted, though some meta-analyses found no significant difference.[6][7] |
| Behavioral Symptoms (NPI) | 16 and 24 mg/day | MD: -1.58 | (-2.54 to -0.62) | Significant reduction in neuropsychiatric symptoms.[6] |
Note: A negative mean difference on the ADAS-Cog and NPI scales indicates improvement.
Safety and Tolerability Profile
The use of this compound is associated with a higher incidence of adverse events compared to placebo, which are predominantly cholinergic in nature.[4][5]
Table 2: Common Adverse Events and Discontinuation Rates
| Adverse Event | This compound (Higher Doses) | Placebo | Key Findings |
| Nausea | Increased frequency | Lower frequency | Most common adverse event.[1][2] |
| Vomiting | Increased frequency | Lower frequency | Frequently reported.[1][2] |
| Diarrhea | Increased frequency | Lower frequency | Cholinergic side effect.[1][2] |
| Dizziness | Increased frequency | Lower frequency | Neurological side effect.[1][2] |
| Headache | Increased frequency | Lower frequency | Commonly reported.[1][2] |
| Anorexia | Increased frequency | Lower frequency | Can lead to weight loss.[1][2] |
| Discontinuation due to Adverse Events | Higher rate | Lower rate | More patients on this compound stopped treatment due to side effects.[1][2] |
Visualizing the Meta-Analysis Process
To understand the logical workflow of the meta-analyses that form the basis of this guide, the following diagram illustrates the key stages of the research process.
Caption: Workflow of a systematic review and meta-analysis.
Conclusion
The collective evidence from multiple meta-analyses indicates that this compound is an effective treatment for mild to moderate Alzheimer's disease, demonstrating improvements in cognition, global clinical status, and to some extent, activities of daily living and behavior.[6][7] However, its use is associated with a notable incidence of cholinergic adverse events, which can affect tolerability.[1][2] This guide provides a synthesized overview to aid researchers and drug development professionals in understanding the therapeutic profile of this compound based on the highest level of clinical evidence.
References
- 1. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 2. acpjournals.org [acpjournals.org]
- 3. Galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. Efficacy and safety of galantamine treatment for patients with Alzheimer's disease: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Galanthamine's Cognitive Benefits in Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of galanthamine's cognitive-enhancing effects in murine models. This compound, a well-established treatment for Alzheimer's disease, exhibits a dual mechanism of action as both an acetylcholinesterase (AChE) inhibitor and an allosteric potentiator of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its efficacy in preclinical mouse models is a critical aspect of ongoing neuroscience research. This guide synthesizes experimental data from various studies, detailing the methodologies employed and presenting a balanced view of the reproducibility of its cognitive benefits.
Summary of Findings: Reproducibility Under Different Conditions
The cognitive-enhancing effects of this compound in mice appear to be highly dependent on the baseline cognitive state of the animal. In numerous studies utilizing mouse models with induced cognitive deficits, this compound has demonstrated a reproducible ability to ameliorate these impairments. However, in healthy, non-impaired mice, the results are less consistent, with some evidence suggesting a lack of benefit or even cognitive impairment.
Table 1: this compound's Effects on Cognition in Murine Models of Impairment
| Animal Model | Behavioral Test | This compound Dosage | Key Findings | Reference(s) |
| Scopolamine-induced amnesia (Swiss mice) | Novel Object Recognition | 10 mg/kg | Partially reversed scopolamine-induced deficits and normalized performance. | [1] |
| Lipopolysaccharide (LPS)-induced neuroinflammation | Morris Water Maze | 4 mg/kg for 14 days | Prevented LPS-induced deficits in spatial learning and memory. | [4][5] |
| Methamphetamine-induced memory impairment | Novel Object Recognition | 3 mg/kg | Ameliorated memory impairment. | [6][7] |
| Nucleus basalis magnocellularis (nBM) lesions | Modified Morris Water Maze & Passive Avoidance | 2.0-3.0 mg/kg | Improved performance in a dose-dependent manner. | [2] |
| N(omega)-nitro-L-arginine methylester (L-NAME)-induced impairment | Y-Maze | 0.5 mg/kg | Attenuated L-NAME-induced impairment in spontaneous alternation. | [8] |
| Amyloid beta (Aβ) 25-35 injection | Novel Object Recognition & Fear Conditioning | 1 and 3 mg/kg | Ameliorated cognitive deficits. | [9] |
Table 2: this compound's Effects on Cognition in Unimpaired Rodents
| Animal Model | Behavioral Test | This compound Dosage | Key Findings | Reference(s) |
| Control (unlesioned) mice | Modified Morris Water Maze & Passive Avoidance | 2.0-5.0 mg/kg | Impaired performance on both tasks. | [2][10] |
| Aged female rats | Water Radial Arm Maze | 0.3, 0.6, and 1.2 mg/kg/day | Did not influence maze performance. | [11] |
| Solvent-treated mice (with longer retention interval) | Novel Object Recognition | 0.63 mg/kg | Improved object recognition memory performance. | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms and experimental designs behind these findings, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow for assessing cognitive enhancement in mice.
Caption: Dual mechanism of action of this compound in the cholinergic synapse.
Caption: General experimental workflow for assessing cognitive effects.
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are standardized protocols for two of the most common behavioral tests used to assess this compound's cognitive effects in mice.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test for spatial learning and memory.[12][13][14][15]
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. Various distal cues are placed around the room and are visible to the mouse.
-
Acquisition Phase:
-
Mice are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days).
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed, dried, and returned to its home cage for an inter-trial interval.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the escape platform is removed from the pool.
-
The mouse is placed in the pool at a novel start position and allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition, distance swam to find the platform, and the percentage of time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) Test
The NOR test assesses a mouse's ability to recognize a novel object in a familiar environment, a measure of recognition memory.[1][16]
-
Apparatus: A square open-field box. A variety of objects that are distinct in shape, color, and texture are used. The objects should be heavy enough that the mice cannot move them.
-
Habituation Phase:
-
Mice are individually placed in the empty open-field box and allowed to explore freely for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
-
Familiarization/Training Phase (T1):
-
Two identical objects are placed in the open-field box.
-
A mouse is placed in the box and allowed to explore the objects for a set duration (e.g., 5-10 minutes).
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
-
Test Phase (T2):
-
After a specific retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object.
-
The mouse is returned to the box and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Conclusion
The reproducibility of this compound's cognitive benefits in mice is contingent on the specific experimental context. In models of cognitive impairment, this compound consistently demonstrates a restorative effect on learning and memory. This suggests that its pro-cognitive effects are most robust when there is an underlying cholinergic deficit or other cognitive pathology. Conversely, in healthy, unimpaired mice, the evidence for cognitive enhancement is weak, and there is a potential for cognitive impairment, particularly at higher doses. This U-shaped dose-response curve is a critical consideration for future research.[2]
For researchers and drug development professionals, these findings underscore the importance of selecting the appropriate animal model to investigate the therapeutic potential of this compound and similar compounds. The consistent positive results in impairment models support its clinical use in conditions characterized by cognitive decline. However, the lack of clear cognitive enhancement in healthy animals suggests that its utility as a general cognitive enhancer in a non-pathological context is not well-supported by the current preclinical evidence. Future studies should focus on elucidating the precise conditions under which this compound exerts its beneficial effects and further investigate the mechanisms underlying the observed cognitive impairment in healthy subjects.
References
- 1. Beneficial effects of galantamine on performance in the object recognition task in Swiss mice: deficits induced by scopolamine and by prolonging the retention interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of different doses of this compound, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine ameliorates the impairment of recognition memory in mice repeatedly treated with methamphetamine: involvement of allosteric potentiation of nicotinic acetylcholine receptors and dopaminergic-ERK1/2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A long-acting cholinesterase inhibitor reverses spatial memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylcholinesterase Inhibitory Potency: Galanthamine vs. Huperzine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory potency of two prominent natural alkaloids, galanthamine and huperzine A. Both compounds are utilized in the symptomatic treatment of Alzheimer's disease, primarily through their ability to modulate cholinergic neurotransmission by inhibiting AChE. This document synthesizes experimental data on their inhibitory constants, selectivity, and binding mechanisms to provide a clear, evidence-based comparison for research and development purposes.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. The selectivity of an AChE inhibitor is often assessed by comparing its potency against AChE to its potency against a related enzyme, butyrylcholinesterase (BuChE). A higher selectivity ratio (IC50 for BuChE / IC50 for AChE) is generally desirable to minimize off-target effects.
| Inhibitor | Target Enzyme | IC50 / Ki Value | Selectivity (AChE vs. BuChE) | Source |
| Huperzine A | Acetylcholinesterase (AChE) | 7 nM (Ki) | High | [1] |
| Butyrylcholinesterase (BuChE) | - | |||
| This compound | Acetylcholinesterase (AChE) | - | Moderate | [2] |
| Butyrylcholinesterase (BuChE) | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, rat, electric eel) and the assay methodology. The data presented here is for comparative purposes. Huperzine A generally exhibits a significantly lower Ki value for AChE compared to this compound, indicating a higher inhibitory potency.[1][2]
Mechanism of Action and Binding Site Interactions
Both this compound and huperzine A are reversible inhibitors of acetylcholinesterase.[3] However, the specifics of their interaction with the enzyme's active site differ, contributing to their distinct inhibitory profiles.
This compound is a competitive and reversible inhibitor of AChE.[4] X-ray crystallography studies have revealed that it binds at the base of the active site gorge of AChE.[4] Key interactions include:
-
Stacking of the cyclohexene ring against the indole ring of Trp84 in the choline-binding site.[4]
-
Interaction with Phe288 and Phe290 in the acyl-binding pocket.[4]
-
A strong hydrogen bond between its hydroxyl group and Glu199 .[4]
-
A non-conventional hydrogen bond between its N-methyl group and Asp72 .[4]
In addition to its AChE inhibitory activity, this compound also acts as an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs), which may contribute to its therapeutic effects.
Huperzine A is also a potent, selective, and reversible inhibitor of AChE.[5] Docking studies and molecular dynamics simulations have elucidated its binding mode within the AChE active site gorge.[6][7] It establishes several key interactions that contribute to its high affinity:
-
Interaction of its ammonium group with key residues including Trp84 , Phe330 , Glu199 , and Asp72 at the catalytic site.[5][6]
-
Potential interaction with Trp279 at the peripheral anionic site.[5]
Computational studies comparing the binding energies of huperzine A and this compound to the AChE binding pocket have shown that huperzine A has a higher binding energy (-28.4 kcal/mol) compared to this compound (-17.0 kcal/mol), suggesting a more stable and potent interaction.[8] This is attributed to more significant hydrogen bond formation and hydrogen-π interactions for huperzine A.[8]
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman and colleagues.
Ellman's Assay for AChE Inhibition
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 405-412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, huperzine A) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors (this compound and huperzine A) and a positive control (e.g., eserine) at various concentrations.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add:
-
50 µL of phosphate buffer (pH 8.0)
-
25 µL of the inhibitor solution at a specific concentration (or buffer for the control).
-
25 µL of the AChE enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately after adding the substrate, add 125 µL of the DTNB solution to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve by identifying the concentration at which 50% inhibition is achieved.
-
Visualizing Molecular Interactions and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Structure of acetylcholinesterase complexed with (-)-galanthamine at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of the binding sites of huperzine A in acetylcholinesterase by docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. How does huperzine A enter and leave the binding gorge of acetylcholinesterase? Steered molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of huperzine A and this compound to acetylcholinesterase, based on ONIOM method - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Galanthamine and Memantine in Alzheimer's Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complex pathophysiology of Alzheimer's disease (AD) necessitates therapeutic strategies that target multiple aspects of the disease cascade. Combination therapy, utilizing drugs with distinct mechanisms of action, represents a promising approach. This guide provides a comprehensive comparison of the preclinical evidence for the combination of galanthamine, an acetylcholinesterase inhibitor and positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), and memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, in animal models of AD.
I. Synergistic Effects on Cognition and Memory
Preclinical studies in rodent models have consistently demonstrated that the combination of this compound and memantine produces synergistic effects on cognitive function, often at doses where the individual drugs are ineffective.
Key Experimental Data
Table 1: Synergistic Effects on Scopolamine-Induced Amnesia in Mice
| Treatment Group | Spontaneous Alternation (%) | Discrimination Index (Object Recognition) |
| Vehicle + Vehicle | 70.5 ± 2.9 | 0.45 ± 0.04 |
| Scopolamine + Vehicle | 50.1 ± 2.1 | 0.08 ± 0.05 |
| Scopolamine + this compound (0.1 mg/kg) | 52.3 ± 3.5 | 0.12 ± 0.06 |
| Scopolamine + Memantine (0.5 mg/kg) | 54.6 ± 2.8 | 0.15 ± 0.07 |
| Scopolamine + this compound (0.1 mg/kg) + Memantine (0.5 mg/kg) | 68.7 ± 3.1### | 0.42 ± 0.06### |
*Data are presented as mean ± SEM. **P < 0.001 vs. Vehicle + Vehicle group. ###P < 0.001 vs. Scopolamine + Vehicle group. Data extracted from Busquet et al., 2012.
Table 2: Cognitive Enhancement in Rat Models
| Cognitive Task | Animal Model | Key Findings |
| Attentional Set-Shifting Task (ASST) | Normal Rats | Co-administration of inactive doses of memantine and this compound facilitated set-shifting performance.[1] |
| Novel Object Recognition Task (NORT) | Rats with delay-induced deficits | The combination of inactive doses of memantine and this compound reversed deficits in object recognition.[1] |
Note: Specific quantitative data from the Nikiforuk et al. (2016) study were not available in the public domain to be included in this table.
II. Neuroprotective Effects Against Excitotoxicity
A key mechanism underlying the synergistic action of this compound and memantine is their combined ability to protect neurons from glutamate-induced excitotoxicity, a central pathological process in AD.
Key Experimental Data
Table 3: Neuroprotection Against NMDA-Induced Toxicity in Rat Cortical Neurons
| Treatment Group | Cell Viability (MTT Assay, % of Control) | Cell Death (LDH Assay, % of NMDA) |
| Control | 100 | 0 |
| NMDA (100 µM) | 52.3 ± 2.1 | 100 |
| NMDA + this compound (1 µM) | 55.1 ± 3.4 | 93.2 ± 5.1 |
| NMDA + Memantine (0.1 µM) | 58.9 ± 2.8 | 88.7 ± 4.3 |
| NMDA + this compound (1 µM) + Memantine (0.1 µM) | 95.7 ± 3.9 | 12.5 ± 4.2 |
*Data are presented as mean ± SEM. P < 0.001 vs. NMDA group. Data extracted from Lopes et al., 2013.
III. Effects on Alzheimer's Disease Pathology (Amyloid and Tau)
Currently, there is a notable lack of preclinical studies specifically investigating the effects of the combination of this compound and memantine on the core pathologies of AD, namely amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, in transgenic animal models. While some studies have explored the effects of each drug individually, the synergistic potential in mitigating these pathological hallmarks remains an important area for future research.
IV. Proposed Signaling Pathways
The synergistic effects of this compound and memantine are believed to be mediated through the modulation of both cholinergic and glutamatergic neurotransmitter systems.
Caption: Proposed mechanism of synergistic action.
V. Experimental Protocols
A. Scopolamine-Induced Amnesia Model in Mice
-
Animals: Male Swiss mice.
-
Procedure:
-
Habituation: Mice are habituated to the testing apparatus (Y-maze for spontaneous alternation; open field for object recognition) for a set period before the test day.
-
Drug Administration:
-
Scopolamine (1 mg/kg, i.p.) is administered to induce amnesia.
-
This compound (0.1 mg/kg, s.c.) and/or memantine (0.5 mg/kg, i.p.) are administered at specific time points before the task.
-
-
Spontaneous Alternation Task:
-
Mice are placed in one arm of a Y-maze and allowed to explore freely for 8 minutes.
-
The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.
-
-
Object Recognition Task:
-
Acquisition Phase: Mice are placed in an open field with two identical objects and the time spent exploring each object is recorded for 10 minutes.
-
Test Phase (1 hour later): One of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded for 5 minutes.
-
The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
-
-
-
Endpoint: Measurement of cognitive performance (spontaneous alternation percentage, discrimination index).
Caption: Workflow for scopolamine-induced amnesia studies.
B. NMDA-Induced Neurotoxicity Assay in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured.
-
Procedure:
-
Neurons are pre-incubated with this compound (1 µM), memantine (0.1 µM), or their combination for a specified duration.
-
NMDA (100 µM) is then added to the culture medium to induce excitotoxicity.
-
After a 24-hour incubation period, cell viability and cell death are assessed.
-
-
Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Endpoint: Quantification of neuronal viability and death.
Caption: Workflow for NMDA-induced neurotoxicity assay.
VI. Conclusion and Future Directions
The preclinical evidence strongly supports the synergistic pro-cognitive and neuroprotective effects of combining this compound and memantine in animal models relevant to Alzheimer's disease. This combination therapy demonstrates the potential to achieve greater therapeutic benefit at lower, and potentially better-tolerated, doses of each drug.
A significant gap in the current preclinical literature is the lack of studies investigating the impact of this combination on the fundamental pathological hallmarks of AD, namely amyloid-beta and tau pathology, in transgenic animal models. Future research should prioritize these investigations to provide a more complete understanding of the disease-modifying potential of this compound and memantine combination therapy. Such studies will be crucial in further validating this approach for the treatment of Alzheimer's disease.
References
Galanthamine's Dual Act: A Comparative Guide to its Acetylcholinesterase Inhibition and Nicotinic Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of galanthamine's dual mechanism of action with other leading acetylcholinesterase inhibitors, supported by experimental data. This compound distinguishes itself not only as a reversible inhibitor of acetylcholinesterase (AChE) but also as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), a property not shared by its common alternatives, donepezil and rivastigmine.[1][2] This dual functionality offers a unique therapeutic profile in the management of Alzheimer's disease.
Comparative Performance: this compound vs. Alternatives
The therapeutic efficacy of this compound is rooted in its ability to both increase the availability of acetylcholine in the synaptic cleft and enhance cholinergic neurotransmission through the sensitization of nicotinic receptors.[1][2] Experimental data quantifying these actions are summarized below.
Acetylcholinesterase Inhibition
The primary mechanism shared by this compound, donepezil, and rivastigmine is the inhibition of AChE, the enzyme responsible for the breakdown of acetylcholine. The inhibitory potency is commonly measured by the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 Value (nM) | Source Organism/System | Reference |
| This compound | Acetylcholinesterase (AChE) | 670 | Rat Brain | [3] |
| Acetylcholinesterase (AChE) | 1920 | In vitro (eeAChE) | ||
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | Rat Brain | [3] |
| Acetylcholinesterase (AChE) | 37 | In vitro | ||
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 | Rat Brain | [3] |
| Butyrylcholinesterase (BuChE) | 3900 | Rat Plasma | [3] |
eeAChE: Electric eel acetylcholinesterase
Allosteric Potentiation of Nicotinic Acetylcholine Receptors
This compound's unique secondary mechanism is its ability to act as a positive allosteric modulator of nAChRs. This means it binds to a site on the receptor different from the acetylcholine binding site, enhancing the receptor's response to acetylcholine.[1][2] This action is particularly relevant for various nAChR subtypes found in the brain. In contrast, donepezil and rivastigmine do not exhibit this allosteric potentiating ligand (APL) action.[1][2]
| Compound | nAChR Subtype | Effect | Experimental System | Quantitative Observation | Reference |
| This compound | α4β2 | Potentiation | HEK-293 Cells | Potentiates agonist responses in the 0.1-1 µM range | [1] |
| α7 | Potentiation | Xenopus Oocytes | 22% increase in ACh-induced current amplitude at 0.1 µM | [4] | |
| α3β4 | Potentiation | HEK-293 Cells | Potentiates agonist responses in the 0.1-1 µM range | [1] | |
| Donepezil | Nicotinic Receptors | No Potentiation | SH-SY5Y Cells | Devoid of nicotinic APL action | [2][5] |
| Rivastigmine | Nicotinic Receptors | No Potentiation | SH-SY5Y Cells | Devoid of nicotinic APL action | [2][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to measure AChE activity.
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.
-
DTNB (Ellman's Reagent) Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of the phosphate buffer. Store protected from light.
-
Acetylthiocholine Iodide (ATCI) Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 U/mL): Dilute a stock solution of acetylcholinesterase with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.
-
Test Compounds: Prepare stock solutions of this compound, donepezil, and rivastigmine in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.
2. Assay Procedure (96-well plate format):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.
3. Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Nicotinic Acetylcholine Receptor Modulation Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This electrophysiological technique is a robust method for studying the function of ion channels expressed in a heterologous system.
1. Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Prepare cRNA for the specific nAChR subtype of interest (e.g., α4β2, α7) from the corresponding cDNA.
-
Inject approximately 50 nL of the cRNA solution into each oocyte.
-
Incubate the injected oocytes in ND96 buffer at 16°C for 2-3 days to allow for the expression of the nAChR proteins on the oocyte membrane.[6]
2. Electrophysiological Recording:
-
Place an oocyte in the recording chamber, which is continuously perfused with a recording solution (e.g., ND96).
-
Gently impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Using a two-electrode voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential, typically between -50 mV and -80 mV.
-
Apply the agonist (e.g., acetylcholine) at a sub-maximal concentration (EC20-EC50) by perfusing it into the recording chamber to evoke an inward current.
-
To test for potentiation, co-apply the agonist with varying concentrations of this compound (or the other test compounds).
3. Data Acquisition and Analysis:
-
Record the current responses using data acquisition software.
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Calculate the percentage potentiation of the agonist-evoked current by this compound.
-
To determine the effect on agonist potency, generate acetylcholine dose-response curves in the absence and presence of a fixed concentration of this compound and compare the EC50 values.
Nicotinic Acetylcholine Receptor Modulation Assay (Whole-Cell Patch-Clamp in HEK-293 Cells)
This technique allows for high-resolution recording of ion channel activity in mammalian cells.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK-293) cells in standard DMEM supplemented with 10% fetal bovine serum.
-
Transfect the cells with plasmids containing the cDNAs for the desired nAChR subunits using a suitable transfection reagent.
-
Allow 24-48 hours for the expression of the receptors.
2. Electrophysiological Recording:
-
Transfer a coverslip with the transfected cells to a recording chamber on an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Pull glass micropipettes and fill them with an intracellular solution. The pipette resistance should be 3-7 MΩ.
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the agonist and this compound using a fast perfusion system directed at the recorded cell.
3. Data Acquisition and Analysis:
-
Record the currents using a patch-clamp amplifier and data acquisition software.
-
Analyze the potentiation of the agonist-evoked currents by this compound as described for the TEVC method.
Conclusion
The experimental evidence strongly supports the dual mechanism of action for this compound, setting it apart from other acetylcholinesterase inhibitors like donepezil and rivastigmine. Its ability to both inhibit AChE and positively modulate nAChRs provides a multi-faceted approach to enhancing cholinergic neurotransmission. This comparative guide, with its detailed data and protocols, offers a valuable resource for researchers in the field of neuropharmacology and drug development for neurodegenerative diseases.
References
- 1. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. multichannelsystems.com [multichannelsystems.com]
- 5. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Alzheimer's Therapeutics: A Comparative Analysis of Novel Galanthamine Derivatives
A new wave of galanthamine derivatives is demonstrating superior efficacy in inhibiting key enzymes implicated in Alzheimer's disease compared to the parent compound. These novel molecules, emerging from innovative drug design strategies, offer promising avenues for enhanced therapeutic intervention. This guide provides a comparative overview of their performance, supported by experimental data, and details the methodologies for their evaluation.
This compound, a naturally occurring alkaloid, is an established medication for Alzheimer's disease, primarily functioning as a competitive and reversible inhibitor of acetylcholinesterase (AChE).[1] This inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[1] Beyond AChE inhibition, this compound also positively modulates nicotinic acetylcholine receptors (nAChRs), contributing to its therapeutic effects.[1][2] However, the quest for more potent and potentially multi-target therapies has led to the development of novel derivatives with improved pharmacological profiles.
Performance Comparison: this compound vs. Novel Derivatives
Recent studies have highlighted several derivatives that outperform this compound in inhibiting cholinesterases. The data below summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a secondary enzyme in acetylcholine degradation that becomes more prominent in the later stages of Alzheimer's disease.[3]
| Compound | Target Enzyme | IC50 Value | Fold Improvement vs. This compound (AChE) | Reference |
| This compound | AChE | 1.92 µM | - | [4] |
| Compound 8 (Fragment-based design) | AChE | 27.79 nM | ~68x | [4][5] |
| Compound 3e (N-hexyl-benzyl piperidine derivative) | AChE | 5.62 nM | ~341x | [6] |
| P11012 (6-O-acetyl-6-O-demethylthis compound) | AChE | - (pro-drug) | - | [7][8] |
| P11149 (6-O-demethyl-6-O[(adamantan-1-yl)-carbonyl]this compound) | AChE | - (pro-drug) | - | [7][8] |
| 6-O-demethylthis compound (Metabolite of P11012/P11149) | AChE | 10-20x more potent than this compound | 10-20x | [7][8] |
| This compound-Curcumin Hybrid (4b) | BChE | Significant Inhibition | - | [3] |
| Compound F111 (Hydrazone derivative) | BChE | 4.27 µM | - | [9] |
Note: A lower IC50 value indicates greater potency.
This compound's Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are rooted in its dual mechanism of action and its influence on various signaling pathways. The primary mechanism involves the inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels in the synaptic cleft.[1] This enhanced cholinergic activity is further amplified by this compound's allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2] This modulation of nAChRs can lead to downstream neuroprotective effects.[10] Additionally, this compound and its derivatives have been shown to possess antioxidant properties, mitigating oxidative stress, a key pathological feature of Alzheimer's disease.[2][10]
Caption: this compound's dual mechanism of action.
Experimental Protocols
The evaluation of novel this compound derivatives involves standardized in vitro assays to determine their efficacy and safety.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[4][11][12][13][14][15]
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
ATCh solution (14 mM in buffer).
-
AChE enzyme solution (1 U/mL in buffer).
-
Test compound solutions at various concentrations.
-
-
Assay in a 96-well plate:
-
Measurement:
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability and is a crucial step in early drug development to evaluate potential toxicity.[16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17]
Procedure:
-
Cell Culture:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Calculation:
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Caption: General workflow for the MTT cytotoxicity assay.
Conclusion
The development of novel this compound derivatives represents a significant step forward in the search for more effective Alzheimer's disease therapies. By leveraging advanced medicinal chemistry approaches, researchers have successfully designed compounds with substantially increased potency against key cholinesterase enzymes. The continued evaluation of these and other derivatives, utilizing the standardized protocols outlined herein, will be critical in identifying lead candidates for further preclinical and clinical development. These efforts hold the promise of delivering next-generation treatments with improved efficacy and potentially broader therapeutic benefits for patients with Alzheimer's disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dihydrothis compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. Design, synthesis and evaluation of this compound derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Galanthamine
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Galanthamine. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholilnesterase (AChE) enzyme.[1] Due to its acute toxicity if swallowed or inhaled, and its potential to cause skin and eye irritation, stringent safety protocols must be observed.[2][3][4]
Essential Safety Information at a Glance
A thorough understanding of the toxicological properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative safety data.
| Parameter | Value | Species/Conditions |
| Acute Oral Toxicity (LD50) | 50 - 300 mg/kg | Rat[5] |
| 75 mg/kg | Rat[1][6] | |
| 18.7 mg/kg | Mouse[1] | |
| Acute Intravenous Toxicity (LD50) | 10 mg/kg | Rat[1][6] |
| 5.2 mg/kg | Mouse[1] | |
| Acute Intraperitoneal Toxicity (LD50) | 9 mg/kg | Mouse[1] |
| 15.2 mg/kg | Rat[4] | |
| Acute Subcutaneous Toxicity (LD50) | 15.4 mg/kg | Mouse[1] |
| 14 mg/kg | Mouse[4] | |
| Occupational Exposure Limit (OEL) | 0.05 mg/m³ | Latvia (8-hour limit)[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Required PPE |
| Weighing and Aliquoting (Solid) | - Full-face respirator with N99/P2 particle filter- Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Lab coat (fully buttoned)- Closed-toe shoes |
| Solution Preparation and Handling | - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Lab coat (fully buttoned)- Closed-toe shoes |
| General Laboratory Use | - Chemical-resistant gloves- Chemical splash goggles- Lab coat (fully buttoned)- Closed-toe shoes |
Procedural Workflow for Safe Handling of this compound
The following diagram outlines the essential step-by-step workflow for safely handling this compound in a laboratory setting.
Detailed Experimental Protocols
Handling and Storage:
-
Engineering Controls: All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[7] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be tightly sealed and clearly labeled. Store in a locked cabinet or other secure location to prevent unauthorized access.[5]
Disposal Plan:
-
Waste Categorization: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be treated as hazardous waste.
-
Waste Collection: Collect solid waste in a dedicated, labeled, and sealed container. Liquid waste should be collected in a separate, labeled, and sealed container.
-
Final Disposal: Dispose of all this compound waste through a licensed and approved hazardous waste disposal facility.[5][7] Do not dispose of this compound down the drain or in regular trash.[5] Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste.[7]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
In case of ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[5]
-
In case of a spill: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For large spills, contact your institution's Environmental Health and Safety (EH&S) department immediately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
